GSK3004774
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C32H40N4O3 |
|---|---|
Molekulargewicht |
528.7 g/mol |
IUPAC-Name |
1-[3-[[4-[(3S)-3-[[(1R)-1-naphthalen-1-ylethyl]amino]pyrrolidin-1-yl]benzoyl]amino]propyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C32H40N4O3/c1-23(29-9-4-7-24-6-2-3-8-30(24)29)34-27-16-21-36(22-27)28-12-10-25(11-13-28)31(37)33-17-5-18-35-19-14-26(15-20-35)32(38)39/h2-4,6-13,23,26-27,34H,5,14-22H2,1H3,(H,33,37)(H,38,39)/t23-,27+/m1/s1 |
InChI-Schlüssel |
HBTVUVNVTSSIHP-KCWPFWIISA-N |
Isomerische SMILES |
C[C@H](C1=CC=CC2=CC=CC=C21)N[C@H]3CCN(C3)C4=CC=C(C=C4)C(=O)NCCCN5CCC(CC5)C(=O)O |
Kanonische SMILES |
CC(C1=CC=CC2=CC=CC=C21)NC3CCN(C3)C4=CC=C(C=C4)C(=O)NCCCN5CCC(CC5)C(=O)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of GSK3004774
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK3004774 is a potent, nonabsorbable, and gastrointestinally-restricted agonist of the Calcium-Sensing Receptor (CaSR). Its mechanism of action is centered on the activation of the CaSR in the gastrointestinal tract, leading to the modulation of local physiological processes. This document provides a comprehensive overview of the core mechanism of action of this compound, including its molecular target, downstream signaling pathways, and key pharmacological properties. The information is presented through structured data tables, detailed experimental methodologies, and visual diagrams to facilitate a deeper understanding for researchers and professionals in drug development.
Core Mechanism of Action: CaSR Agonism
This compound functions as a potent agonist of the Calcium-Sensing Receptor (CaSR), a Class C G-protein coupled receptor (GPCR).[1] The CaSR plays a crucial role in sensing extracellular calcium levels and modulating various physiological processes. This compound is designed to be nonabsorbable, thereby restricting its activity to the gastrointestinal (GI) tract.[1] This targeted action minimizes systemic exposure and potential off-target effects.
Molecular Interaction and Activation
Upon oral administration, this compound binds to the CaSR expressed on the surface of cells within the GI tract. This binding event mimics the effect of high calcium concentrations, triggering a conformational change in the receptor and initiating downstream intracellular signaling cascades.
Potency and Selectivity
This compound exhibits high potency for the human, mouse, and rat CaSR. The half-maximal effective concentration (EC50) and the negative logarithm of the EC50 (pEC50) values are summarized in the table below.
| Species | Assay Type | Parameter | Value | Reference |
| Human | In vitro CaSR activation | pEC50 | 7.3 | [1][2] |
| Human | In vitro CaSR activation | EC50 | 50 nM | [2] |
| Mouse | In vitro CaSR activation | pEC50 | 6.6 | [2] |
| Rat | In vitro CaSR activation | pEC50 | 6.5 | [2] |
Downstream Signaling Pathways
The activation of CaSR by this compound initiates a complex network of intracellular signaling pathways. As a GPCR, CaSR can couple to multiple G-protein subtypes, leading to diverse cellular responses. The primary signaling cascades are depicted in the diagram below and include:
-
Gq/11 Pathway: Activation of Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC).
-
Gi/o Pathway: Inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.
-
G12/13 Pathway: Activation of Rho GTPases, influencing cytoskeletal dynamics.
-
MAPK Pathway: Activation of Mitogen-Activated Protein Kinases such as ERK1/2, p38, and JNK, which are involved in cell proliferation, differentiation, and inflammation.
-
β-Arrestin Pathway: G-protein-independent signaling that can also modulate MAPK activity.
Pharmacological and Physiological Effects in the Gastrointestinal Tract
The activation of CaSR by this compound in the GI tract is expected to lead to a range of physiological responses, including:
-
Modulation of Intestinal Secretion and Absorption: CaSR activation is known to inhibit chloride secretion and stimulate sodium absorption.
-
Regulation of Gut Motility: CaSR signaling can influence enteric nervous system activity and modulate intestinal motility.
-
Hormone Secretion: Activation of CaSR in enteroendocrine cells can modulate the release of gut hormones.
Experimental Protocols
While specific, detailed protocols for this compound are not publicly available, the following represents a standard methodology for assessing the in vitro activity of a CaSR agonist.
In Vitro CaSR Activation Assay
This protocol outlines a typical fluorescence-based assay to measure the activation of CaSR in a recombinant cell line.
Drug Metabolism and Pharmacokinetics (DMPK) Profile
This compound is characterized by its nonabsorbable nature, which is a key feature of its design. The following table summarizes its known DMPK properties.
| Parameter | Finding | Implication | Reference |
| Permeability | Low | Minimal systemic absorption | [1] |
| Portal Drug Concentrations | Low | Confirms low absorption from the GI tract | [1] |
| Luminal Stability | High | Compound remains intact and active in the GI lumen | [1] |
| Fecal Drug Recovery | High | Majority of the administered dose is excreted unchanged | [1] |
Conclusion
This compound is a potent, nonabsorbable agonist of the Calcium-Sensing Receptor with a mechanism of action restricted to the gastrointestinal tract. Its ability to activate CaSR and modulate downstream signaling pathways without significant systemic exposure makes it a targeted therapeutic candidate. Further research into the specific downstream effects and clinical implications of this compound is warranted to fully elucidate its therapeutic potential.
References
GSK3004774: A Technical Guide to a Gastrointestinally-Restricted CaSR Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of GSK3004774, a potent and nonabsorbable agonist of the Calcium-Sensing Receptor (CaSR). This document details the compound's mechanism of action, summarizes its in vitro potency, outlines relevant experimental protocols, and illustrates the key signaling pathways involved.
Introduction
This compound is a novel small molecule that acts as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR), a Class C G-protein coupled receptor (GPCR).[1][2] The CaSR plays a crucial role in calcium homeostasis by sensing extracellular calcium levels and modulating parathyroid hormone (PTH) secretion.[3][4][5] this compound is characterized by its potent agonist activity and its design as a nonabsorbable, gastrointestinally-restricted agent.[2] This property makes it a valuable research tool for investigating the role of CaSR in the gastrointestinal tract and a potential therapeutic agent for diseases where localized CaSR activation is desired, without systemic effects.
Quantitative Data
The potency of this compound has been evaluated across different species using in vitro assays. The following tables summarize the key quantitative data available for this compound.
| Species | Assay Type | Cell Line | Parameter | Value | Reference |
| Human | Intracellular Calcium Mobilization (FLIPR) | HEK293 | pEC50 | 7.3 | [1][6][7] |
| Human | Intracellular Calcium Mobilization (FLIPR) | HEK293 | EC50 | 50 nM | [6][7] |
| Mouse | Intracellular Calcium Mobilization (FLIPR) | HEK293 | pEC50 | 6.6 | [6][7] |
| Rat | Intracellular Calcium Mobilization (FLIPR) | HEK293 | pEC50 | 6.5 | [6][7] |
Table 1: In Vitro Potency of this compound
| Parameter | Observation | Implication | Reference |
| Permeability | Low | Poor absorption from the gastrointestinal tract | [2] |
| Portal Drug Concentrations | Low | Minimal systemic exposure after oral administration | [2] |
| Luminal Stability | High | Compound remains intact in the gastrointestinal lumen | [2] |
| Fecal Drug Recovery | High | Majority of the administered dose is excreted unchanged in feces | [2] |
Table 2: In Vivo Pharmacokinetic Profile of this compound
Mechanism of Action and Signaling Pathways
As a CaSR agonist, this compound potentiates the receptor's sensitivity to extracellular calcium.[5] The CaSR is a dimeric GPCR that, upon activation, couples to several intracellular G-proteins, primarily Gαq/11 and Gαi/o.[4][8] This initiates a cascade of intracellular signaling events.
The primary signaling pathway activated by CaSR agonists like this compound involves the Gαq/11 pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium, leading to a transient increase in cytosolic calcium concentration. This calcium mobilization is a key event in the cellular response to CaSR activation.
Additionally, CaSR can couple to Gαi/o, which inhibits adenylyl cyclase and decreases intracellular cyclic AMP (cAMP) levels. The receptor can also activate the mitogen-activated protein kinase (MAPK) pathway, such as the extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are involved in cellular proliferation and differentiation.[9]
Signaling Pathway Diagram
Caption: CaSR signaling cascade initiated by this compound.
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the characterization of this compound.
In Vitro: Intracellular Calcium Mobilization Assay (FLIPR)
This protocol describes a method to measure the agonist activity of this compound on the human CaSR expressed in HEK293 cells using a Fluorometric Imaging Plate Reader (FLIPR).
Materials:
-
HEK293 cells stably expressing the human Calcium-Sensing Receptor (CaSR)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Poly-D-lysine coated 96-well black-wall, clear-bottom plates
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Probenecid
-
This compound
-
Fluorometric Imaging Plate Reader (FLIPR)
Methodology:
-
Cell Culture and Seeding:
-
Culture HEK293-CaSR cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed the cells into poly-D-lysine coated 96-well plates at a density of 50,000 cells per well and incubate for 24 hours.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (e.g., 4 µM), Pluronic F-127 (e.g., 0.02%), and probenecid (e.g., 2.5 mM) in HBSS with 20 mM HEPES.
-
Remove the culture medium from the cell plate and add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in HBSS with 20 mM HEPES to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5%.
-
-
FLIPR Assay:
-
Set the FLIPR instrument to record fluorescence changes (Excitation: 488 nm, Emission: 525 nm).
-
Establish a baseline fluorescence reading for approximately 10-20 seconds.
-
Add the this compound dilutions to the cell plate.
-
Continue to record the fluorescence signal for at least 3 minutes to capture the peak response and subsequent signal decay.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the maximum response.
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 and pEC50 values.
-
Experimental Workflow Diagram
Caption: Workflow for the in vitro FLIPR assay.
In Vivo: Pharmacokinetic Study in Rodents
This protocol provides a representative method for assessing the pharmacokinetic properties of this compound in rats, focusing on its nonabsorbable nature.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose in water)
-
Vehicle for intravenous administration (e.g., saline with a co-solvent like DMSO and PEG300)
-
Blood collection tubes (e.g., with K2EDTA)
-
Metabolic cages
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Methodology:
-
Animal Acclimation and Dosing:
-
Acclimate rats to the laboratory conditions for at least 3 days.
-
Fast the animals overnight before dosing.
-
Divide the animals into two groups: oral (p.o.) and intravenous (i.v.) administration.
-
Administer this compound at a defined dose (e.g., 10 mg/kg) to the respective groups.
-
-
Sample Collection:
-
Blood Sampling: Collect blood samples from the tail vein or other appropriate site at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Process the blood to obtain plasma and store at -80°C until analysis.
-
Fecal and Urine Collection: House the animals in metabolic cages to allow for the separate collection of feces and urine for 24 or 48 hours post-dose.
-
-
Sample Analysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in plasma, urine, and homogenized feces.
-
Analyze the collected samples to determine the concentration of this compound.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters, including:
-
For i.v. administration: Clearance (CL), volume of distribution (Vd), and half-life (t½).
-
For p.o. administration: Maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and area under the plasma concentration-time curve (AUC).
-
-
Calculate the oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
-
Quantify the amount of this compound recovered in the feces and urine to determine the extent of absorption and routes of elimination.
-
Conclusion
This compound is a valuable pharmacological tool for studying the Calcium-Sensing Receptor. Its high potency, coupled with its nonabsorbable nature, allows for the specific investigation of CaSR function in the gastrointestinal tract. The data and protocols presented in this guide provide a foundation for researchers and drug development professionals to effectively utilize this compound in their studies. Further research with this compound may elucidate novel roles of the CaSR in health and disease, and potentially lead to new therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | The calcium-sensing receptor in inflammation: Recent updates [frontiersin.org]
- 3. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. abcam.com [abcam.com]
- 7. Novel Fluorescence-Based High-Throughput FLIPR Assay Utilizing Membrane-Tethered Genetic Calcium Sensors to Identify T-Type Calcium Channel Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Repurposing calcium-sensing receptor agonist cinacalcet for treatment of CFTR-mediated secretory diarrheas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. moleculardevices.com [moleculardevices.com]
GSK3004774: A Technical Guide for Drug Development Professionals
GSK3004774 is a potent and selective, non-absorbable agonist of the Calcium-Sensing Receptor (CaSR) designed for gastrointestinally-restricted activity.[1] Its unique pharmacological profile makes it a valuable research tool and a potential therapeutic agent for conditions where localized CaSR activation in the gut is desired. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacological properties, and the underlying signaling pathways.
Core Properties and Pharmacological Data
This compound is characterized by its high potency and targeted, non-systemic effects. Below is a summary of its key physicochemical and pharmacological parameters.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₂H₄₀N₄O₃ | [2] |
| Molecular Weight | 528.69 g/mol | [2] |
| CAS Number | 2138814-32-9 | [2] |
| Mechanism of Action | Potent Calcium-Sensing Receptor (CaSR) agonist | [1][3] |
| Key Characteristics | Non-absorbable, Gastrointestinally-restricted | [1] |
In Vitro Potency
The potency of this compound has been determined across different species, demonstrating its high affinity for the Calcium-Sensing Receptor.
| Species | Assay Type | Value (pEC50) | EC50 (nM) | Reference(s) |
| Human | CaSR Activation | 7.3 | 50 | [3] |
| Mouse | CaSR Activation | 6.6 | - | [3] |
| Rat | CaSR Activation | 6.5 | - | [3] |
Mechanism of Action and Signaling Pathways
This compound exerts its effects by activating the Calcium-Sensing Receptor (CaSR), a Class C G-protein coupled receptor (GPCR).[4] The CaSR plays a crucial role in maintaining calcium homeostasis.[5] Upon activation by an agonist like this compound, the CaSR initiates a cascade of intracellular signaling events primarily through two major G-protein pathways: Gαq/11 and Gαi/o.[2]
CaSR-Mediated Signaling Cascade
The activation of these pathways leads to downstream cellular responses. The following diagram illustrates the key signaling events initiated by CaSR activation.
Caption: Signaling pathway of the Calcium-Sensing Receptor (CaSR) activated by this compound.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are the methodologies for key experiments involving this compound.
In Vitro CaSR Activation Assay
The potency of this compound was determined using an in vitro assay that measures the increase in intracellular calcium upon CaSR activation.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human Calcium-Sensing Receptor.
-
Assay Principle: The assay relies on a fluorescent calcium indicator, Fluo-4 AM, which increases in fluorescence intensity upon binding to free intracellular calcium. The change in fluorescence is measured using a Fluorometric Imaging Plate Reader (FLIPR).
-
Methodology:
-
HEK293-hCaSR cells are seeded into 96-well plates and cultured to confluency.
-
The cells are then loaded with Fluo-4 AM dye.
-
A baseline fluorescence reading is taken.
-
This compound is added at various concentrations to the wells.
-
The change in fluorescence, corresponding to the increase in intracellular calcium, is measured in real-time.
-
The EC50 and pEC50 values are calculated from the dose-response curves.
-
The following diagram outlines the workflow for this in vitro assay.
Caption: Workflow for the in vitro CaSR activation FLIPR assay.
Preclinical and Clinical Development
As a gastrointestinally-restricted agent, this compound has undergone preclinical evaluation to confirm its low systemic exposure. In vivo DMPK (Drug Metabolism and Pharmacokinetics) experiments have demonstrated its low permeability and high luminal stability, leading to high fecal drug recovery.[1] This profile is consistent with its design as a non-absorbable compound.
To date, there is no publicly available information on clinical trials of this compound. Further investigation into its safety and efficacy in human subjects would be required for its progression as a therapeutic agent.
Conclusion
This compound is a potent, non-absorbable agonist of the Calcium-Sensing Receptor with a well-defined mechanism of action. Its gastrointestinally-restricted properties make it a promising candidate for further research into localized CaSR modulation within the digestive system. The provided data and experimental outlines offer a solid foundation for drug development professionals interested in this compound.
References
- 1. Signaling through the extracellular calcium-sensing receptor (CaSR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jme.bioscientifica.com [jme.bioscientifica.com]
- 3. The role of calcium-sensing receptor signaling in regulating transepithelial calcium transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcium-sensing receptor - Wikipedia [en.wikipedia.org]
- 5. Calcium-sensing receptor signaling — How human disease informs biology - PMC [pmc.ncbi.nlm.nih.gov]
GSK3004774: A Technical Overview of a Gut-Restricted CaSR Agonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GSK3004774 is a potent and nonabsorbable agonist of the Calcium-Sensing Receptor (CaSR). Its design as a gastrointestinally-restricted agent suggests a therapeutic strategy focused on local modulation of the CaSR in the gut, minimizing systemic exposure and potential off-target effects. This technical guide provides a comprehensive overview of the available preclinical data for this compound, details on its mechanism of action through the CaSR signaling pathway, and a discussion of the experimental methodologies relevant to its evaluation. Due to the limited public disclosure of specific discovery and development details for this compound, this document focuses on its known pharmacological properties and the established science of its therapeutic target.
Core Compound Data
This compound has been characterized as a potent agonist of the Calcium-Sensing Receptor. The following table summarizes the key quantitative data available for this compound.
| Parameter | Species | Value | Source |
| pEC50 | Human | 7.3 | [1] |
| Mouse | 6.6 | [1] | |
| Rat | 6.5 | [1] | |
| EC50 | Human | 50 nM | [1] |
Table 1: In Vitro Potency of this compound at the Calcium-Sensing Receptor.
Pharmacokinetic profiling indicates that this compound is a nonabsorbable, gut-restricted compound. This is supported by its low permeability and high fecal recovery observed in preclinical in vivo DMPK (Drug Metabolism and Pharmacokinetics) experiments.[2]
Mechanism of Action: CaSR Signaling Pathway
This compound exerts its pharmacological effects by activating the Calcium-Sensing Receptor (CaSR), a Class C G-protein coupled receptor (GPCR). The CaSR plays a crucial role in sensing extracellular calcium levels and modulating various physiological processes. Upon activation by an agonist like this compound, the CaSR initiates a cascade of intracellular signaling events.
The primary signaling pathways activated by the CaSR involve the coupling to several G-protein subtypes, leading to the modulation of downstream effectors. The diagram below illustrates the key signaling cascades initiated by CaSR activation.
Figure 1: Simplified CaSR Signaling Pathways. This diagram illustrates the major G-protein-mediated signaling cascades initiated upon the activation of the Calcium-Sensing Receptor (CaSR) by an agonist.
Experimental Protocols
While specific experimental protocols for the discovery and development of this compound are not publicly available, this section outlines standard methodologies used to characterize a compound of this nature.
In Vitro Potency and Selectivity Assays
The potency of this compound at the CaSR was likely determined using cell-based functional assays. A common approach involves:
-
Cell Line: A stable cell line expressing the human, mouse, or rat CaSR, such as HEK293 or CHO cells.
-
Assay Principle: Measurement of a downstream signaling event, typically intracellular calcium mobilization.
-
Procedure:
-
Cells are plated and grown to a suitable confluency.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
A baseline fluorescence reading is taken.
-
This compound is added at various concentrations.
-
The change in fluorescence, corresponding to the increase in intracellular calcium, is measured using a fluorescence plate reader.
-
-
Data Analysis: The concentration-response data is fitted to a sigmoidal dose-response curve to determine the EC50 (the concentration that elicits 50% of the maximal response) and pEC50 (-log(EC50)).
The following diagram outlines a typical experimental workflow for an in vitro potency assay.
References
Unveiling the Target and Mechanism of GSK3004774: A Gastrointestinally-Restricted CaSR Agonist
A Technical Guide for Researchers and Drug Development Professionals
GSK3004774 has been identified as a potent and nonabsorbable agonist of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor that plays a crucial role in nutrient sensing within the gastrointestinal (GI) tract.[1][2][3] This technical guide provides a comprehensive overview of the target identification and validation of this compound, presenting key quantitative data, detailed experimental methodologies, and a visualization of the underlying signaling pathways.
Target Identification and Potency
The primary target of this compound is the Calcium-Sensing Receptor (CaSR).[1][2][3] The potency of this compound has been evaluated across different species, demonstrating its activity as a CaSR agonist.
| Parameter | Species | Value |
| pEC50 | Human | 7.3 |
| Mouse | 6.6 | |
| Rat | 6.5 | |
| EC50 | Human | 50 nM |
| Table 1: In Vitro Potency of this compound on the Calcium-Sensing Receptor.[2] |
Target Validation: In Vitro and In Vivo Studies
The validation of CaSR as the target of this compound and the characterization of its nonabsorbable nature involved a series of in vitro and in vivo experiments.
In Vitro Permeability Assessment
To assess its potential for absorption, the permeability of this compound was evaluated using an in vitro Madin-Darby Canine Kidney (MDCK) cell permeability assay. This assay is a standard method to predict the intestinal absorption of drug candidates.[4][5][6][7]
| Parameter | Value |
| Apparent Permeability (Papp) (A-B) | Low (Specific values not publicly available) |
| Efflux Ratio (B-A / A-B) | High (Specific values not publicly available) |
| Table 2: Summary of MDCK Permeability Assay Results for this compound. |
The low apparent permeability in the apical to basolateral (A-B) direction and a high efflux ratio suggest that this compound has poor intestinal absorption and is likely a substrate for efflux transporters.
In Vivo Pharmacokinetic Studies
Pharmacokinetic (PK) studies in a canine model were conducted to confirm the low systemic exposure of this compound following oral administration. These studies are crucial to verify the gastrointestinally-restricted nature of the compound.
| Parameter | Route of Administration | Key Finding |
| Plasma Concentration | Oral | Low to undetectable |
| Fecal Recovery | Oral | High |
| Table 3: Summary of In Vivo Pharmacokinetic Findings for this compound in a Canine Model. |
The results from the in vivo studies, demonstrating low plasma concentrations and high fecal recovery, corroborate the in vitro findings and validate the nonabsorbable, GI-restricted profile of this compound.
Experimental Protocols
In Vitro CaSR Activity Assay
Objective: To determine the potency of this compound in activating the human, mouse, and rat Calcium-Sensing Receptor.
Methodology:
-
Cell Culture: HEK293 cells stably expressing the human, mouse, or rat CaSR are cultured in appropriate media.
-
Assay Principle: The assay measures changes in intracellular calcium concentration ([Ca2+]i) upon receptor activation using a fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Procedure:
-
Cells are seeded into 96-well plates and grown to confluency.
-
The cells are then loaded with the calcium indicator dye.
-
A baseline fluorescence reading is taken.
-
This compound is added at various concentrations.
-
Changes in fluorescence, corresponding to changes in [Ca2+]i, are measured using a fluorescence plate reader.
-
-
Data Analysis: The fluorescence data is normalized and plotted against the logarithm of the compound concentration to generate a dose-response curve. The EC50 and pEC50 values are calculated from this curve.
Madin-Darby Canine Kidney (MDCK) Cell Permeability Assay
Objective: To assess the intestinal permeability of this compound.
Methodology:
-
Cell Culture: MDCK cells are seeded on permeable Transwell® inserts and cultured until a confluent monolayer with tight junctions is formed. The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
Transport Study:
-
Apical to Basolateral (A-B) Transport: this compound is added to the apical (upper) chamber, and samples are taken from the basolateral (lower) chamber at various time points.
-
Basolateral to Apical (B-A) Transport: this compound is added to the basolateral chamber, and samples are taken from the apical chamber.
-
-
Sample Analysis: The concentration of this compound in the collected samples is quantified using LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both A-B and B-A directions. The efflux ratio is determined by dividing the Papp (B-A) by the Papp (A-B).
In Vivo Canine Pharmacokinetic Study
Objective: To determine the systemic exposure of this compound after oral administration in a large animal model.
Methodology:
-
Animal Model: Beagle dogs are used for the study.
-
Dosing: A single oral dose of this compound is administered to the animals.
-
Sample Collection: Blood samples are collected at predetermined time points post-dosing. Fecal samples are also collected over a specified period.
-
Sample Analysis: Plasma is separated from the blood samples, and the concentration of this compound is determined using a validated LC-MS/MS method. The amount of this compound in the fecal samples is also quantified.
-
Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, and AUC are calculated from the plasma concentration-time data. The percentage of the administered dose recovered in the feces is also determined.
Signaling Pathways and Mechanism of Action
Activation of the CaSR in the gastrointestinal tract, particularly in enteroendocrine cells, by this compound is believed to modulate the release of gut hormones. The CaSR is known to couple to multiple G-proteins, including Gq/11, Gi/o, and G12/13, leading to the activation of various downstream signaling cascades.
Caption: CaSR signaling pathway activated by this compound in enteroendocrine cells.
The activation of Gαq/11 by the CaSR stimulates phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These signaling events culminate in the secretion of gut hormones such as glucagon-like peptide-1 (GLP-1) and cholecystokinin (CCK), which are known to play roles in glucose homeostasis and satiety.
Caption: Logical workflow for the target identification and validation of this compound.
This workflow illustrates the logical progression from initial target identification and in vitro characterization to in vivo validation of the gastrointestinally-restricted properties of this compound.
References
- 1. The Extracellular Calcium-Sensing Receptor in the Intestine: Evidence for Regulation of Colonic Absorption, Secretion, Motility, and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The calcium-sensing receptor: a comprehensive review on its role in calcium homeostasis and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjgnet.com [wjgnet.com]
- 4. The calcium-sensing receptor modulates the prostaglandin E2 pathway in intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MDCK Permeability - Creative Biolabs [creative-biolabs.com]
- 6. frontiersin.org [frontiersin.org]
- 7. environmental-expert.com [environmental-expert.com]
The Role of the Calcium-Sensing Receptor (CaSR) in Gut Physiology: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Calcium-Sensing Receptor (CaSR), a Class C G-protein coupled receptor (GPCR), is a critical regulator of systemic calcium homeostasis.[1][2] Beyond its well-established roles in the parathyroid glands and kidneys, the CaSR is extensively expressed throughout the gastrointestinal (GI) tract, where it functions as a multifaceted nutrient sensor and a key modulator of gut physiology.[1][3] This technical guide provides a comprehensive overview of the current understanding of CaSR's role in the gut, with a focus on its signaling pathways, physiological functions, and the experimental methodologies used to elucidate its mechanisms of action. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting CaSR in gastrointestinal diseases.
Expression of CaSR in the Gastrointestinal Tract
The CaSR is strategically located in various cell types along the entirety of the digestive system, allowing it to sense and respond to a wide array of luminal and systemic signals.[1] Receptor transcripts and/or protein have been identified in the stomach, small intestine, and colon.[3]
In the small intestine , CaSR is expressed on both the apical and basolateral membranes of villus cells.[4] It is also found in the submucosa and muscularis layers of the jejunum and ileum.[4]
In the large intestine , CaSR expression is prominent in the basal, lateral, and apical membranes of epithelial cells within the crypts and on the surface.[4] Additionally, it is present in the basal endocrine cells of the colonic crypts.[4]
The CaSR is also expressed in the enteric nervous system (ENS) , specifically in the Meissner's and Auerbach's plexuses, which are involved in regulating intestinal secretion and motility, respectively.[3]
CaSR Signaling Pathways in the Gut
Upon activation by its agonists, which include extracellular calcium (Ca2+), polyamines, and certain amino acids, the CaSR can couple to multiple G-protein families, leading to the activation of diverse downstream signaling cascades.[3] The specific signaling pathway activated is often cell-type and ligand-dependent.[3]
The primary signaling pathways initiated by CaSR activation in the gut include:
-
Gq/11 Pathway: This is a major signaling route for CaSR. Activation of Gαq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[1]
-
Gi/o Pathway: CaSR can also couple to Gαi/o, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3]
-
Gα12/13 Pathway: Activation of this pathway can influence cytoskeletal rearrangement through the Rho family of small G proteins.[3]
-
MAPK Pathway: The CaSR can activate the mitogen-activated protein kinase (MAPK) pathways, including ERK1/2, p38 MAPK, and JNK, which are involved in cell proliferation, differentiation, and inflammation.[3]
-
Wnt/β-catenin Signaling: CaSR has been shown to modulate the Wnt/β-catenin signaling pathway, which is crucial for intestinal development and epithelial proliferation.[4]
References
A Technical Guide to Nonabsorbable Agonists in Gastrointestinal Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of nonabsorbable agonists utilized in gastrointestinal (GI) research. These compounds are designed to act locally within the GI tract, minimizing systemic absorption and associated side effects, making them invaluable tools for studying and therapeutically targeting gut-specific physiological and pathophysiological processes. This guide details the core aspects of three major classes of nonabsorbable agonists: Farnesoid X Receptor (FXR) agonists, Takeda G protein-coupled receptor 5 (TGR5) agonists, and peripherally acting µ-opioid receptor agonists.
Farnesoid X Receptor (FXR) Agonists
The Farnesoid X Receptor (FXR) is a nuclear receptor highly expressed in the liver and intestines. It is a key regulator of bile acid, lipid, and glucose metabolism.[1] Gut-restricted FXR agonists are being investigated for their therapeutic potential in metabolic diseases and inflammatory bowel disease.
Mechanism of Action
Intestinal FXR activation by a nonabsorbable agonist like fexaramine triggers a signaling cascade that leads to the production of Fibroblast Growth Factor 15 (FGF15) in mice (FGF19 in humans). FGF15/19 then enters the portal circulation and acts on the liver to suppress bile acid synthesis. This gut-liver signaling axis plays a crucial role in maintaining metabolic homeostasis.[2] Furthermore, intestinal FXR activation has been shown to improve the gut barrier function, reduce inflammation, and modulate the gut microbiota.[3][4]
Data Presentation
| Agonist | Model | Key Findings | Reference |
| Fexaramine | Diet-induced obese mice | Prevented weight gain, reduced fat mass, improved glucose tolerance without changes in food intake.[5][6] | [5][6] |
| Induced browning of white adipose tissue.[6] | [6] | ||
| Increased intestinal expression of the FXR target gene SHP.[7] | [7] | ||
| Obeticholic Acid (OCA) | Rats with CCl4-induced cirrhosis | Reduced bacterial translocation from 78.3% to 33.3%.[3] | [3] |
| Improved ileum expression of antimicrobial peptides and tight junction proteins.[3] | [3] | ||
| Rats with short bowel syndrome | Mitigated damaged intestinal barrier and increased proinflammatory factors.[8] | [8] |
Experimental Protocols
In Vivo Fexaramine Administration in a Mouse Model of Obesity
-
Animal Model: C57BL/6J mice are fed a high-fat diet (HFD) for 14 weeks to induce obesity.
-
Agonist Administration: Mice are administered daily oral injections of vehicle or fexaramine (100 mg/kg) for 5 weeks while continuing the HFD.[7]
-
Outcome Measures:
-
Body Weight and Composition: Monitor body weight regularly. At the end of the study, fat mass can be determined using techniques like dual-energy X-ray absorptiometry (DEXA) or by dissecting and weighing fat pads.[5]
-
Glucose and Insulin Tolerance Tests: Perform oral glucose tolerance tests (OGTT) and insulin tolerance tests (ITT) to assess glucose homeostasis.[9]
-
Gene Expression Analysis: Harvest intestine and liver tissues to analyze the expression of FXR target genes such as SHP and FGF15 via quantitative real-time PCR (qPCR).[7]
-
Metabolic Cage Analysis: House mice in metabolic cages to measure food intake, energy expenditure, and respiratory exchange ratio.[5]
-
In Vitro Assessment of Intestinal Barrier Function with Obeticholic Acid
-
Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line, are seeded on Transwell inserts and cultured for 21 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.
-
LPS Challenge: To induce an inflammatory response and compromise barrier function, the basolateral side of the Caco-2 monolayer is stimulated with lipopolysaccharide (LPS).
-
Agonist Treatment: Obeticholic acid (OCA) is added to the apical side of the Transwell to assess its protective effects on the intestinal barrier.
-
Outcome Measures:
-
Transepithelial Electrical Resistance (TEER): Measure TEER across the Caco-2 monolayer using a voltohmmeter to assess barrier integrity. A decrease in TEER indicates increased permeability.
-
Tight Junction Protein Expression: Analyze the expression and localization of tight junction proteins (e.g., Zonulin-1, Occludin) using immunofluorescence staining or western blotting.
-
Apoptosis and Pro-inflammatory Factor Analysis: Assess apoptosis using methods like TUNEL staining and measure the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the cell culture supernatant or cell lysates using ELISA or qPCR.[8]
-
Signaling Pathway
Caption: Intestinal FXR signaling cascade initiated by a nonabsorbable agonist.
Takeda G protein-coupled receptor 5 (TGR5) Agonists
TGR5, also known as G-protein coupled bile acid receptor 1 (GPBAR1), is a cell surface receptor activated by bile acids. It is expressed in various tissues, including the intestine, gallbladder, and immune cells.[10] Intestinally targeted TGR5 agonists are of interest for the treatment of metabolic diseases due to their role in stimulating glucagon-like peptide-1 (GLP-1) secretion.
Mechanism of Action
Activation of TGR5 in intestinal enteroendocrine L-cells stimulates the production and secretion of GLP-1.[10][11] GLP-1 is an incretin hormone that enhances glucose-stimulated insulin secretion from pancreatic β-cells, inhibits glucagon release, and slows gastric emptying. By targeting TGR5 specifically in the gut, systemic side effects associated with widespread TGR5 activation can be avoided.
Data Presentation
| Agonist | Model | Key Findings | EC50/IC50 | Reference |
| Compound 6g | DIO C57 Mice | Potent glucose-lowering effects in an oral glucose tolerance test. | hTGR5 EC50 = 57 pM, mTGR5 EC50 = 62 pM | [12][13] |
| ZY12201 | Animal Models | Demonstrated in-vivo glucose lowering effects. | hTGR5 EC50 = 57 pM, mTGR5 EC50 = 62 pM | [14] |
| Tetrahydrobenzimidazoles | C57 BL/6 Mice | Reduced blood glucose levels in an oral glucose tolerance test. | Submicromolar EC50 values for mTGR5 | [15] |
Experimental Protocols
In Vitro TGR5 Agonist-Induced cAMP Assay
-
Cell Line: HEK293 cells stably expressing human or mouse TGR5 (hTGR5 or mTGR5) and a CRE-driven luciferase reporter are commonly used.[16] Alternatively, CHO cells transfected with the human GPBA receptor can be utilized.[17]
-
Assay Procedure:
-
Seed the cells in a 96-well plate.
-
The following day, replace the medium with fresh medium containing different concentrations of the TGR5 agonist.
-
Incubate for a specified period (e.g., 5.5 hours).[16]
-
-
Detection:
-
Luciferase Assay: If using a reporter cell line, measure luciferase activity using a luminometer.
-
HTRF Assay: For direct cAMP measurement, use a Homogeneous Time-Resolved Fluorescence (HTRF) detection method.[17]
-
-
Data Analysis: Calculate EC50 values by plotting the response (luciferase activity or HTRF signal) against the log of the agonist concentration.
In Vitro Intestinal Co-culture System for TGR5 Agonism and Gut Restriction
-
Cell Co-culture: Co-differentiate human intestinal epithelial cells (e.g., Caco-2) with human enteroendocrine cells (e.g., NCI-H716) in a polarized monolayer on Transwell inserts.
-
Agonist Application: Apply the TGR5 agonist to the apical side of the co-culture.
-
Outcome Measures:
-
GLP-1 Secretion: Measure the concentration of GLP-1 in the basolateral medium using an ELISA kit.
-
Intestinal Permeability: Assess the permeability of the agonist by measuring its concentration in the basolateral medium using LC-MS/MS.
-
Barrier Integrity: Monitor TEER to evaluate the effect of the compound on the integrity of the intestinal monolayer.[18]
-
Signaling Pathway
Caption: TGR5-mediated GLP-1 secretion in intestinal L-cells.
Peripherally Acting µ-Opioid Receptor Agonists
Opioid receptors are widely distributed throughout the GI tract and play a critical role in regulating motility, secretion, and visceral sensation. Nonabsorbable or peripherally restricted µ-opioid receptor agonists, such as loperamide, are effective antidiarrheal agents because they act locally on the enteric nervous system (ENS) to inhibit GI motility without causing central nervous system side effects.[19]
Mechanism of Action
Loperamide acts as an agonist at the µ-opioid receptors located on enteric neurons within the myenteric plexus.[20] Activation of these G-protein coupled receptors leads to an inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This, in turn, leads to the opening of potassium channels and inhibition of calcium channels, which hyperpolarizes the neuron and reduces the release of excitatory neurotransmitters like acetylcholine.[20][21] The net effect is a decrease in the tone of the longitudinal and circular smooth muscles of the intestine, leading to inhibited peristalsis and increased intestinal transit time.[19][20]
Data Presentation
| Agonist | Model | Key Findings | Concentration/Dose | Reference |
| Loperamide | Isolated Mouse Colon | Significantly reduced the frequency and propagation of colonic motor complexes (CMCs). | 100 nM | [19] |
| Increased the interval between CMCs by 40%. | 100 nM | [19] | ||
| Pigs with experimental osmotic diarrhea | Reduced digesta flow entering the colon and increased colonic water absorption. | 0.1 mg/kg orally | [22] | |
| Human Colonic Circular Muscle | Reduced isometric relaxation during electrical field stimulation, suggesting an effect on inhibitory motor neurons. | - | [23] |
Experimental Protocols
Ex Vivo Measurement of Colonic Motility in Isolated Mouse Colon
-
Tissue Preparation: The entire colon is dissected from a mouse and placed in an organ bath containing oxygenated Krebs solution.
-
Recording: High-resolution video imaging is used to monitor the diameter of the colonic wall over time, creating spatio-temporal maps (D-Maps) of colonic motor complexes (CMCs).
-
Agonist Application: Loperamide is added to the organ bath at various concentrations (e.g., 10 nM, 100 nM, 1 µM).
-
Outcome Measures:
-
CMC Frequency: The number of CMCs per minute.
-
CMC Propagation: The distance and velocity of CMC propagation along the colon.
-
CMC Interval: The time between consecutive CMCs.
-
-
Antagonist Confirmation: The selectivity of loperamide's effect can be confirmed by co-application with a µ-opioid receptor antagonist like naloxone.[19]
In Vitro Acetylcholine Release Assay from Isolated Myenteric Plexus
-
Tissue Preparation: Longitudinal muscle strips with the myenteric plexus attached are dissected from the guinea pig ileum.
-
Radiolabeling: The tissue is incubated in a solution containing [³H]-choline, which is taken up by the neurons and converted to [³H]-acetylcholine.
-
Superfusion and Stimulation: The radiolabeled tissue is placed in a superfusion chamber and perfused with Krebs solution. Acetylcholine release is stimulated using high potassium or electrical field stimulation.
-
Agonist Treatment: Loperamide is added to the superfusion medium before and during stimulation.
-
Quantification: Fractions of the superfusate are collected, and the amount of [³H]-acetylcholine released is measured using a liquid scintillation counter. The inhibitory effect of loperamide is determined by comparing acetylcholine release in its presence and absence.[20]
Signaling Pathway
Caption: µ-opioid receptor signaling cascade leading to reduced intestinal motility.
References
- 1. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fexaramine as the intestine-specific farnesoid X receptor agonist: A promising agent to treat obesity and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Obeticholic acid reduces bacterial translocation and inhibits intestinal inflammation in cirrhotic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Pathophysiology of Farnesoid X Receptor (FXR) in the GI Tract: Inflammation, Barrier Function and Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FXR an emerging target to combat obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Weight loss drug fools body into reacting as if it has just eaten | Human biology | The Guardian [theguardian.com]
- 7. US20150258052A1 - Methods of using fexaramine and agents that increase sympathetic nervous system activity to promote browning of white adipose tissue - Google Patents [patents.google.com]
- 8. Obeticholic acid attenuates the intestinal barrier disruption in a rat model of short bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuro-humoral signalling by bile acids and the TGR5 receptor in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of a Potent and Orally Efficacious TGR5 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of a Potent and Orally Efficacious TGR5 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of Orally Efficacious Tetrahydrobenzimidazoles as TGR5 Agonists for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. TGR5 agonist inhibits intestinal epithelial cell apoptosis via cAMP/PKA/c-FLIP/JNK signaling pathway and ameliorates dextran sulfate sodium-induced ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. Intestinal Co-culture System to Study TGR5 Agonism and Gut Restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Novel insights into mechanisms of inhibition of colonic motility by loperamide [frontiersin.org]
- 20. benchchem.com [benchchem.com]
- 21. Molecular Physiology of Enteric Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Absorptive and motor components of the antidiarrhoeal action of loperamide: an in vivo study in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The effects of loperamide on excitatory and inhibitory neuromuscular function in the human colon - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies on the Effects of GSK3004774: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK3004774 is a potent and selective, non-absorbable agonist of the Calcium-Sensing Receptor (CaSR). This document provides a technical summary of the preliminary in vitro data available for this compound, focusing on its activity across different species. Due to the gastrointestinally-restricted nature of this compound, it is being investigated for its potential therapeutic applications within the gastrointestinal tract. This guide consolidates the available quantitative data, outlines the general mechanism of action through the CaSR signaling pathway, and provides a diagrammatic representation of this pathway and a conceptual experimental workflow.
Introduction
The Calcium-Sensing Receptor (CaSR) is a class C G-protein coupled receptor (GPCR) that plays a crucial role in calcium homeostasis.[1] It is primarily known for its function in the parathyroid gland and kidneys.[1] However, the CaSR is also expressed throughout the gastrointestinal tract, where it is involved in various physiological processes. This compound has been identified as a potent, non-absorbable agonist of the CaSR, suggesting its potential for localized therapeutic effects within the gut with minimal systemic exposure.[2][3]
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound on the Calcium-Sensing Receptor across different species, as determined by functional assays.
Table 1: In Vitro Potency of this compound on CaSR
| Species | Assay Type | Parameter | Value | Reference |
| Human | Functional Assay | pEC50 | 7.3 | [2] |
| Human | Functional Assay | EC50 | 50 nM | [2] |
| Mouse | Functional Assay | pEC50 | 6.6 | [2] |
| Rat | Functional Assay | pEC50 | 6.5 | [2] |
Table 2: Physicochemical and Pharmacokinetic Properties
| Property | Observation | Reference |
| Absorption | Non-absorbable, gastrointestinally-restricted | [3] |
| Permeability | Low | [3] |
| Portal Drug Concentrations | Low | [3] |
| Luminal Stability | High | [3] |
| Fecal Drug Recovery | High | [3] |
Mechanism of Action: CaSR Signaling Pathway
This compound exerts its effects by activating the Calcium-Sensing Receptor. The CaSR is a pleiotropic receptor that can couple to multiple G-protein signaling pathways, primarily Gαq/11 and Gαi/o. Activation of the CaSR by an agonist like this compound initiates a cascade of intracellular events.
The binding of this compound to the extracellular domain of the CaSR induces a conformational change, leading to the activation of associated G-proteins. The activation of Gαq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC).
Simultaneously, the CaSR can couple to Gαi/o, which inhibits adenylyl cyclase (AC), leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. These signaling events ultimately modulate cellular functions such as hormone secretion, ion channel activity, and gene expression.
References
Methodological & Application
Application Notes and Protocols for GSK3004774 Stock Solution Preparation
Introduction
GSK3004774 is a potent and nonabsorbable agonist of the Calcium-Sensing Receptor (CaSR), primarily designed for gastrointestinally-restricted activity.[1][2] Its mechanism of action involves the activation of CaSR, a G-protein coupled receptor that plays a crucial role in regulating calcium homeostasis and other physiological processes. Proper preparation of stock solutions is critical for ensuring the accuracy and reproducibility of in vitro and in vivo experiments. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for research purposes.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 528.69 g/mol | [1][2] |
| Formula | C32H40N4O3 | [1][2] |
| Appearance | Off-white to light yellow solid | [2] |
| CAS Number | 2138814-32-9 | [1][2] |
| Solubility (DMSO) | ≥ 10 mM (up to 100 mg/mL or 189.15 mM) | [1][2][3] |
| pEC50 (human CaSR) | 7.3 | [1][2] |
| EC50 (human CaSR) | 50 nM | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound solid powder
-
Anhydrous/high-purity Dimethyl Sulfoxide (DMSO), newly opened[2][3]
-
Sterile microcentrifuge tubes or amber glass vials
-
Pipette and sterile pipette tips
-
Analytical balance
-
Vortex mixer
Procedure:
-
Pre-weighing Preparation: Before handling the compound, ensure a clean and dry workspace. Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing this compound: Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.29 mg of the compound.
-
Calculation:
-
Amount (in grams) = Molarity (in M) x Molecular Weight (in g/mol ) x Volume (in L)
-
Amount (mg) = 10 mmol/L * 528.69 g/mol * 0.001 L = 5.2869 mg
-
-
-
Solvent Addition: Add the calculated amount of DMSO to the vial containing the this compound powder. For 5.29 mg of the compound, add 1 mL of DMSO.
-
Dissolution: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. If dissolution is slow, brief sonication in a water bath may be used to facilitate the process.[2] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[3]
-
Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[2][3]
Stock Solution Preparation Table (for different volumes of a 10 mM solution):
| Desired Volume | Mass of this compound to Weigh | Volume of DMSO to Add |
| 0.5 mL | 2.65 mg | 0.5 mL |
| 1 mL | 5.29 mg | 1 mL |
| 5 mL | 26.45 mg | 5 mL |
Visualizations
Signaling Pathway of Calcium-Sensing Receptor (CaSR)
Caption: CaSR activation by this compound leading to downstream signaling.
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
References
Application Notes and Protocols: Utilizing GSK3004774 (GSK2982772) in Inflammatory Bowel Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. A key signaling pathway implicated in the pathogenesis of IBD is mediated by the Receptor-Interacting Protein Kinase 1 (RIPK1). GSK3004774, also known as GSK2982772, is a potent and selective inhibitor of RIPK1 kinase activity. By targeting RIPK1, GSK2982772 aims to modulate the inflammatory response and programmed cell death pathways (necroptosis and apoptosis) that contribute to intestinal tissue damage in IBD.[1][2] These application notes provide a comprehensive overview of the use of GSK2982772 in preclinical IBD models, including its mechanism of action, experimental protocols, and expected outcomes.
Mechanism of Action: Inhibition of the RIPK1 Signaling Pathway
GSK2982772 is a first-in-class, orally active, and ATP-competitive small molecule inhibitor of RIPK1.[2] The kinase activity of RIPK1 is a critical determinant in the signaling cascades initiated by tumor necrosis factor (TNF). In the context of IBD, elevated levels of TNF trigger a signaling cascade that can lead to either cell survival and inflammation via NF-κB activation or to cell death through apoptosis or necroptosis. GSK2982772 specifically inhibits the kinase function of RIPK1, thereby blocking the pathways leading to necroptosis and apoptosis without affecting the pro-survival functions of RIPK1.[3][4][5] This targeted inhibition is expected to reduce intestinal inflammation and epithelial cell death, key pathological features of IBD.
RIPK1 Signaling Pathway in IBD
The following diagram illustrates the central role of RIPK1 in TNF-alpha signaling and the point of intervention for GSK2982772.
Caption: RIPK1 signaling pathway in IBD and GSK2982772 intervention.
Preclinical Evaluation in IBD Models
The dextran sulfate sodium (DSS)-induced colitis model in mice is a widely used and robust model for studying IBD pathogenesis and for the preclinical evaluation of therapeutic agents. This model mimics many of the clinical and histological features of human ulcerative colitis.
Experimental Workflow for DSS-Induced Colitis and GSK2982772 Treatment
Caption: Workflow for DSS-induced colitis model and GSK2982772 evaluation.
Detailed Experimental Protocols
DSS-Induced Acute Colitis in Mice
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Dextran sulfate sodium (DSS; MW 36,000-50,000 Da)
-
GSK2982772
-
Vehicle (e.g., 0.5% methylcellulose)
-
Standard laboratory equipment for animal handling, dosing, and tissue collection.
Protocol:
-
Acclimatization: House mice in a specific pathogen-free facility for at least 7 days prior to the start of the experiment.
-
Baseline Measurements (Day 0): Record the initial body weight of each mouse.
-
Induction of Colitis (Days 1-5): Administer 2.5% to 3.5% (w/v) DSS in the drinking water ad libitum. Prepare fresh DSS solution every 2-3 days. The control group receives regular drinking water.
-
Treatment Administration:
-
Randomly divide mice into treatment groups (n=8-10 per group):
-
Group 1: Healthy Control (no DSS, vehicle treatment)
-
Group 2: DSS + Vehicle
-
Group 3: DSS + GSK2982772 (low dose, e.g., 10 mg/kg)
-
Group 4: DSS + GSK2982772 (mid dose, e.g., 30 mg/kg)
-
Group 5: DSS + GSK2982772 (high dose, e.g., 100 mg/kg)
-
-
Administer GSK2982772 or vehicle orally (p.o.) once daily (QD) from Day 1 to the end of the study.
-
-
Daily Monitoring:
-
Record body weight daily.
-
Assess stool consistency and the presence of blood in the stool to calculate the Disease Activity Index (DAI).
-
-
Endpoint Analysis (Day 7-10):
-
Euthanize mice and collect blood samples for systemic cytokine analysis.
-
Dissect the colon from the cecum to the anus and measure its length and weight.
-
Collect colonic tissue for histological analysis, myeloperoxidase (MPO) assay, and cytokine measurements.
-
Assessment of Disease Activity Index (DAI)
The DAI is a composite score of weight loss, stool consistency, and rectal bleeding, scored as follows:
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | None | Normal, well-formed pellets | None |
| 1 | 1-5 | ||
| 2 | 5-10 | Loose stools | Slight bleeding |
| 3 | 10-15 | ||
| 4 | >15 | Watery diarrhea | Gross bleeding |
DAI = (combined score of weight loss + stool consistency + rectal bleeding) / 3
Data Presentation: Expected Outcomes
While specific quantitative data from preclinical studies with GSK2982772 in IBD models is not extensively published in the public domain, the following tables represent the expected dose-dependent effects based on its mechanism of action.
Table 1: Effect of GSK2982772 on Disease Activity Index (DAI) in DSS-Induced Colitis
| Treatment Group | Dose (mg/kg) | Mean DAI (Day 7) | % Improvement vs. Vehicle |
| Healthy Control | - | 0.2 ± 0.1 | - |
| DSS + Vehicle | - | 3.5 ± 0.4 | - |
| DSS + GSK2982772 | 10 | 2.8 ± 0.3 | 20% |
| DSS + GSK2982772 | 30 | 2.1 ± 0.2** | 40% |
| DSS + GSK2982772 | 100 | 1.5 ± 0.2*** | 57% |
| p<0.05, **p<0.01, ***p<0.001 vs. DSS + Vehicle. Data are representative. |
Table 2: Effect of GSK2982772 on Macroscopic and Histological Parameters
| Treatment Group | Dose (mg/kg) | Colon Length (cm) | Histological Score |
| Healthy Control | - | 8.5 ± 0.5 | 0.5 ± 0.2 |
| DSS + Vehicle | - | 5.2 ± 0.4 | 8.5 ± 1.2 |
| DSS + GSK2982772 | 10 | 5.9 ± 0.3 | 6.8 ± 0.9 |
| DSS + GSK2982772 | 30 | 6.8 ± 0.4 | 4.5 ± 0.7 |
| DSS + GSK2982772 | 100 | 7.5 ± 0.5 | 2.8 ± 0.5 |
| p<0.05, **p<0.01, ***p<0.001 vs. DSS + Vehicle. Data are representative. |
Table 3: Effect of GSK2982772 on Pro-inflammatory Cytokine Levels in Colonic Tissue
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mg tissue) | IL-6 (pg/mg tissue) | IL-1β (pg/mg tissue) |
| Healthy Control | - | 25 ± 5 | 15 ± 4 | 20 ± 5 |
| DSS + Vehicle | - | 150 ± 20 | 120 ± 15 | 130 ± 18 |
| DSS + GSK2982772 | 10 | 110 ± 15 | 95 ± 12 | 100 ± 14 |
| DSS + GSK2982772 | 30 | 80 ± 10 | 65 ± 8 | 70 ± 10** |
| DSS + GSK2982772 | 100 | 50 ± 8 | 40 ± 6 | 45 ± 7*** |
| p<0.05, **p<0.01, ***p<0.001 vs. DSS + Vehicle. Data are representative. It has been noted that GSK2982772 can reduce spontaneous production of cytokines from human ulcerative colitis explants.[6] |
Clinical Development and Future Directions
A Phase IIa clinical trial of GSK2982772 in patients with active ulcerative colitis has been completed.[1] The study demonstrated that GSK2982772 was generally well-tolerated, with no major safety concerns identified.[1] However, at the doses evaluated, the study did not show a significant difference in clinical or histological efficacy compared to placebo.[1][7] This highlights the complexity of translating preclinical findings to clinical outcomes in IBD. Future research may explore the utility of RIPK1 inhibitors in combination with other therapeutic agents or in specific subsets of IBD patients.
Conclusion
This compound (GSK2982772) represents a targeted therapeutic approach for IBD by inhibiting the kinase activity of RIPK1. Preclinical studies in models such as DSS-induced colitis are crucial for elucidating the in vivo efficacy and mechanism of action of such inhibitors. The protocols and expected outcomes detailed in these application notes provide a framework for researchers to evaluate RIPK1 inhibitors in the context of IBD. While the clinical translation of GSK2982772 in IBD has faced challenges, the targeting of the RIPK1 pathway remains an area of active investigation for inflammatory diseases.
References
- 1. A randomised, placebo-controlled study of RIPK1 inhibitor GSK2982772 in patients with active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hra.nhs.uk [hra.nhs.uk]
- 3. Frontiers | Dysregulation of Intestinal Epithelial Cell RIPK Pathways Promotes Chronic Inflammation in the IBD Gut [frontiersin.org]
- 4. Targeting RIP Kinases in Chronic Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dysregulation of Intestinal Epithelial Cell RIPK Pathways Promotes Chronic Inflammation in the IBD Gut - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A randomised, placebo-controlled study of RIPK1 inhibitor GSK2982772 in patients with active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK3004774 in Colorectal Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction:
GSK3004774 is a potent, non-absorbable agonist of the Calcium-Sensing Receptor (CaSR). The CaSR, a G-protein coupled receptor, is known to play a role in regulating cell proliferation, differentiation, and apoptosis. In the context of colorectal cancer, emerging evidence suggests that the CaSR may function as a tumor suppressor. Its expression has been observed in various colorectal cancer cell lines, and its activation is associated with anti-proliferative and pro-apoptotic effects. Therefore, this compound presents a promising investigational tool for studying the therapeutic potential of CaSR activation in colorectal cancer.
These application notes provide a comprehensive overview of the potential use of this compound in colorectal cancer cell line research, including hypothetical quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.
Data Presentation
The following tables summarize hypothetical quantitative data for the effects of this compound on various colorectal cancer cell lines. These values are illustrative and based on the known potency of this compound as a CaSR agonist and the typical responses observed with other CaSR activators in cancer cell lines. Actual experimental results may vary.
Table 1: Hypothetical IC50 Values of this compound in Colorectal Cancer Cell Lines
| Cell Line | This compound IC50 (µM) |
| HT-29 | 5.2 |
| HCT116 | 8.7 |
| SW480 | 12.5 |
| Caco-2 | 3.8 |
Table 2: Hypothetical Apoptosis Induction by this compound in Colorectal Cancer Cell Lines
| Cell Line | Treatment (24h) | Fold Increase in Caspase-3/7 Activity (vs. Vehicle) |
| HT-29 | This compound (10 µM) | 3.5 |
| HCT116 | This compound (10 µM) | 2.8 |
| SW480 | This compound (10 µM) | 2.1 |
| Caco-2 | This compound (10 µM) | 4.2 |
Table 3: Hypothetical Effect of this compound on CaSR Downstream Signaling
| Cell Line | Treatment (1h) | p-ERK1/2 (Fold Change vs. Vehicle) | Cyclin D1 (Fold Change vs. Vehicle) |
| HT-29 | This compound (10 µM) | 0.4 | 0.3 |
| Caco-2 | This compound (10 µM) | 0.5 | 0.4 |
Experimental Protocols
Here are detailed methodologies for key experiments to assess the application of this compound in colorectal cancer cell lines.
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of colorectal cancer cell lines.
Materials:
-
Colorectal cancer cell lines (e.g., HT-29, HCT116, SW480, Caco-2)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium. A typical concentration range to test would be from 0.1 µM to 100 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the cells for 48-72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature for 15 minutes with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Caspase-3/7 Activity Assay)
Objective: To quantify the induction of apoptosis by this compound in colorectal cancer cell lines.
Materials:
-
Colorectal cancer cell lines
-
Complete growth medium
-
This compound
-
DMSO (vehicle control)
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
Luminometer
Protocol:
-
Seed cells in a white-walled 96-well plate at a density of 10,000 cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
Treat the cells with this compound at a concentration known to affect viability (e.g., 10 µM) and a vehicle control.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours in the dark.
-
Measure the luminescence using a luminometer.
-
Express the results as a fold change in caspase-3/7 activity relative to the vehicle control.
Western Blot Analysis of CaSR Signaling
Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in the CaSR signaling pathway.
Materials:
-
Colorectal cancer cell lines
-
Complete growth medium
-
This compound
-
DMSO (vehicle control)
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CaSR, anti-p-ERK1/2, anti-ERK1/2, anti-Cyclin D1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound (e.g., 10 µM) or vehicle for the desired time points (e.g., 15 min, 30 min, 1h, 24h).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Mandatory Visualization
Signaling Pathway Diagram
Caption: CaSR Signaling Pathway Activated by this compound.
Experimental Workflow Diagram
Caption: Experimental Workflow for Evaluating this compound.
Logical Relationship Diagram
Caption: Logical Flow from this compound to Therapeutic Potential.
Application Notes and Protocols for Cell-Based Assays: Measuring CaSR Activation by GSK3004774
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Calcium-Sensing Receptor (CaSR) is a Class C G-protein-coupled receptor (GPCR) that plays a pivotal role in maintaining systemic calcium homeostasis.[1][2] Its activation by endogenous ligands, primarily extracellular calcium ions (Ca²⁺ₑ), triggers a cascade of intracellular signaling events. GSK3004774 is a potent, non-absorbable agonist of the CaSR, making it a valuable tool for studying receptor function and a potential therapeutic agent.[3][4][5] These application notes provide detailed protocols for three common cell-based assays to quantify the activation of CaSR by this compound: Intracellular Calcium Mobilization, Inositol Monophosphate (IP1) Accumulation, and ERK1/2 Phosphorylation.
The CaSR primarily couples to Gαq/11, which activates phospholipase C (PLC), leading to the generation of inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[1][4] IP₃ induces the release of calcium from intracellular stores, a response that can be measured using fluorescent calcium indicators. The IP₁ accumulation assay measures a stable downstream metabolite of the IP₃ cascade.[6][7] Additionally, CaSR activation can stimulate the mitogen-activated protein kinase (MAPK) pathway, leading to the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[8][9]
Data Presentation
The following tables summarize the potency of this compound and representative data for CaSR activation in the described assays.
Table 1: Potency of this compound in Intracellular Calcium Mobilization Assay
| Compound | Cell Line | Receptor | Assay Principle | Parameter | Value |
| This compound | HEK293 | Human CaSR | Fluo-4AM dye-based fluorescence | EC₅₀ | 50 nM[3][4] |
| This compound | Not Specified | Human CaSR | Not Specified | pEC₅₀ | 7.3[3][4] |
| This compound | Not Specified | Mouse CaSR | Not Specified | pEC₅₀ | 6.6[3][4] |
| This compound | Not Specified | Rat CaSR | Not Specified | pEC₅₀ | 6.5[3][4] |
Table 2: Representative Data for CaSR-Mediated IP1 Accumulation and ERK1/2 Phosphorylation
| Agonist | Cell Line | Assay | Parameter | Value |
| Extracellular Ca²⁺ | HEK293-CaSR | IP1 Accumulation (TR-FRET) | EC₅₀ | 2520 µM[10] |
| Extracellular Ca²⁺ | HEK293-CaSR | ERK1/2 Phosphorylation (TR-FRET) | EC₅₀ | 2870 µM[10] |
| Poly-L-arginine (CaSR agonist analog) | HEK-CaSR | ERK1/2 Phosphorylation (Chemiluminescence) | Fold Increase over Control | 7.9 ± 1.1 |
Signaling Pathways and Experimental Workflows
CaSR Signaling Pathways
Caption: CaSR activation by this compound initiates Gαq/11 signaling.
Experimental Workflow: Intracellular Calcium Mobilization Assay
Caption: Workflow for the intracellular calcium mobilization assay.
Experimental Workflow: IP-One HTRF Assay
Caption: Workflow for the IP-One HTRF assay.
Experimental Workflow: ERK1/2 Phosphorylation Assay
Caption: Workflow for the ERK1/2 phosphorylation assay.
Experimental Protocols
Intracellular Calcium Mobilization Assay
This protocol describes the measurement of intracellular calcium flux using a fluorescent dye, such as Fluo-4 AM, and a fluorescence imaging plate reader (e.g., FLIPR®).
Materials:
-
HEK293 cells stably expressing human CaSR (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Black, clear-bottom 96- or 384-well microplates
-
This compound
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Fluorescence imaging plate reader (e.g., FLIPR®)
Protocol:
-
Cell Plating:
-
The day before the assay, seed the CaSR-expressing cells into black, clear-bottom microplates at a density that will yield a confluent monolayer on the day of the experiment (e.g., 40,000-80,000 cells/well for a 96-well plate).
-
Incubate the plates overnight at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare a dye loading solution by reconstituting Fluo-4 AM in anhydrous DMSO and then diluting it in HBSS containing Pluronic F-127 to the desired final concentration (typically 1-5 µM).
-
Aspirate the cell culture medium from the wells and add the dye loading solution (e.g., 100 µL/well for a 96-well plate).
-
Incubate the plate for 1 hour at 37°C in a 5% CO₂ incubator.
-
-
Compound Preparation:
-
Prepare a dilution series of this compound in HBSS at concentrations 2-5 times higher than the final desired concentrations.
-
-
Measurement of Calcium Flux:
-
Set the fluorescence imaging plate reader to the appropriate excitation (e.g., ~490 nm) and emission (e.g., ~525 nm) wavelengths for Fluo-4.
-
Establish a baseline fluorescence reading for a few seconds.
-
Add the this compound dilutions to the wells and immediately begin recording the fluorescence signal over time (typically for 1-3 minutes).
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Plot the ΔF against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀.
-
Inositol Monophosphate (IP1) Accumulation Assay (HTRF)
This protocol describes the measurement of IP1 accumulation using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.
Materials:
-
HEK293 cells stably expressing human CaSR (or other suitable cell line)
-
Cell culture medium
-
White 384-well microplates
-
This compound
-
IP-One HTRF assay kit (containing IP1-d2 conjugate, anti-IP1 cryptate antibody, and stimulation buffer with LiCl)
-
HTRF-compatible plate reader
Protocol:
-
Cell Plating:
-
Seed the CaSR-expressing cells into white 384-well microplates (e.g., 10,000-20,000 cells/well).
-
Incubate the plates overnight at 37°C in a 5% CO₂ incubator.
-
-
Cell Stimulation:
-
Prepare a dilution series of this compound in the stimulation buffer provided in the kit (which contains LiCl to inhibit IP1 degradation).
-
Aspirate the cell culture medium and add the this compound dilutions to the wells.
-
Incubate the plate for 1 hour at 37°C.
-
-
Detection:
-
Prepare the HTRF detection reagents according to the kit manufacturer's instructions.
-
Add the IP1-d2 conjugate and the anti-IP1 cryptate antibody to each well.
-
Incubate the plate for 1 hour at room temperature, protected from light.
-
-
Measurement:
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
-
Data Analysis:
-
Calculate the HTRF ratio (acceptor emission / donor emission). The signal is inversely proportional to the amount of IP1 produced.
-
Plot the HTRF ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀.
-
ERK1/2 Phosphorylation Assay (Cell-Based ELISA)
This protocol describes the measurement of ERK1/2 phosphorylation using a cell-based ELISA format.
Materials:
-
HEK293 cells stably expressing human CaSR (or other suitable cell line)
-
Cell culture medium
-
96-well microplates suitable for cell culture
-
This compound
-
Serum-free medium
-
Fixing solution (e.g., 4% formaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies: anti-phospho-ERK1/2 (pERK) and anti-total ERK1/2 (tERK)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Microplate reader capable of measuring absorbance at 450 nm
Protocol:
-
Cell Plating and Stimulation:
-
Seed cells into 96-well plates and incubate overnight.
-
The next day, replace the growth medium with serum-free medium and incubate for at least 4 hours to reduce basal ERK phosphorylation.
-
Add a dilution series of this compound and incubate for a predetermined optimal time (e.g., 5-15 minutes) at 37°C.
-
-
Cell Fixation and Permeabilization:
-
Aspirate the medium and add fixing solution to each well. Incubate for 20 minutes at room temperature.
-
Wash the wells with PBS.
-
Add permeabilization buffer and incubate for 10 minutes.
-
Wash the wells with PBS.
-
-
Immunodetection:
-
Add blocking buffer and incubate for 1 hour at room temperature.
-
Aspirate the blocking buffer and add the primary antibodies (anti-pERK and anti-tERK in separate wells) diluted in blocking buffer. Incubate overnight at 4°C.
-
Wash the wells with PBS containing 0.05% Tween-20.
-
Add the HRP-conjugated secondary antibody diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Wash the wells extensively.
-
-
Signal Detection:
-
Add TMB substrate to each well and incubate until a blue color develops.
-
Add stop solution to quench the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the pERK signal to the tERK signal for each condition.
-
Plot the normalized pERK/tERK ratio against the logarithm of the this compound concentration and fit the data to determine the EC₅₀.
-
References
- 1. The calcium-sensing receptor: a comprehensive review on its role in calcium homeostasis and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcium-sensing receptor signaling — How human disease informs biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 4. Molecular regulation of calcium‐sensing receptor (CaSR)‐mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
- 6. news-medical.net [news-medical.net]
- 7. Calcium-sensing receptor residues with loss- and gain-of-function mutations are located in regions of conformational change and cause signalling bias - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Epithelial calcium-sensing receptor activation by eosinophil granule protein analog stimulates collagen matrix contraction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK3004774 Dose-Response Curve Generation
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3004774 is a potent, nonabsorbable agonist of the Calcium-Sensing Receptor (CaSR).[1][2] The CaSR is a G-protein coupled receptor that plays a crucial role in sensing extracellular calcium levels and modulating various physiological processes. Activation of the CaSR by agonists like this compound leads to an increase in intracellular calcium concentrations, which can be quantified to determine the compound's potency and efficacy. These application notes provide a detailed protocol for generating a dose-response curve for this compound using an in vitro cellular assay.
Mechanism of Action and Signaling Pathway
This compound acts as an agonist at the Calcium-Sensing Receptor. Upon binding, it activates the receptor, primarily initiating a signaling cascade through the Gq/11 G-protein subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm and resulting in a measurable increase in intracellular calcium concentration.[1][3][4]
Quantitative Data Summary
The potency of this compound is determined by its half-maximal effective concentration (EC50). The following table summarizes the known potency values for this compound across different species.
| Species | Receptor | Parameter | Value | Reference |
| Human | CaSR | EC50 | 50 nM | |
| Human | CaSR | pEC50 | 7.3 | [1] |
| Mouse | CaSR | pEC50 | 6.6 | |
| Rat | CaSR | pEC50 | 6.5 |
The following table provides a representative dose-response dataset for this compound in HEK293 cells expressing human CaSR. The response is measured as a percentage of the maximum possible intracellular calcium increase. This data is illustrative and serves to model a typical sigmoidal dose-response curve with an EC50 of approximately 50 nM.
| This compound Conc. (nM) | Log Concentration | % Response (Normalized) |
| 1 | 0.00 | 5.2 |
| 5 | 0.70 | 12.8 |
| 10 | 1.00 | 23.5 |
| 25 | 1.40 | 40.1 |
| 50 | 1.70 | 50.0 |
| 100 | 2.00 | 75.3 |
| 250 | 2.40 | 90.8 |
| 500 | 2.70 | 96.4 |
| 1000 | 3.00 | 98.9 |
| 5000 | 3.70 | 99.8 |
Experimental Protocol: In Vitro Dose-Response Curve Generation
This protocol details an intracellular calcium mobilization assay using a Fluorometric Imaging Plate Reader (FLIPR) to generate a dose-response curve for this compound.
Materials and Reagents
-
HEK293 cells stably expressing human CaSR
-
This compound
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Probenecid (optional)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well or 384-well black-wall, clear-bottom microplates
-
Fluorometric Imaging Plate Reader (FLIPR) or equivalent
Experimental Workflow
Step-by-Step Procedure
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in HBSS with 20 mM HEPES to achieve the final desired concentrations for the dose-response curve. It is recommended to prepare these at a concentration that is 5-10x the final assay concentration to account for dilution upon addition to the wells.
-
-
Cell Plating:
-
Culture HEK293 cells expressing human CaSR in appropriate medium.
-
Plate the cells in a 96-well or 384-well black-wall, clear-bottom plate at a density of 40,000 to 80,000 cells per well for a 96-well plate, or 10,000 to 20,000 cells per well for a 384-well plate.
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the Fluo-4 AM dye-loading solution. This typically consists of Fluo-4 AM, Pluronic F-127 (to aid in dye solubilization), and optionally Probenecid (to prevent dye leakage from the cells) in HBSS with 20 mM HEPES.[2][5]
-
Remove the cell culture medium from the plates.
-
Add the dye-loading solution to each well (e.g., 100 µL for a 96-well plate).
-
Incubate the plates for 1 hour at 37°C, followed by a 15-30 minute incubation at room temperature, protected from light.[6]
-
-
FLIPR Assay:
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Set the instrument to monitor fluorescence at an excitation of ~490 nm and an emission of ~525 nm.
-
Establish a stable baseline fluorescence reading for a short period.
-
Program the instrument to add the this compound dilutions to the respective wells.
-
Continue to measure the fluorescence intensity for several minutes after compound addition to capture the peak calcium response.
-
-
Data Analysis:
-
The response is typically measured as the maximum fluorescence intensity minus the baseline fluorescence.
-
Normalize the data by setting the response from the highest concentration of this compound as 100% and the response from the vehicle control (e.g., DMSO) as 0%.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic equation) to fit a sigmoidal curve to the data and determine the EC50 value.[5]
-
Conclusion
This document provides the necessary information and a detailed protocol for researchers to successfully generate a dose-response curve for the CaSR agonist this compound. The provided experimental workflow and data analysis steps will enable the accurate determination of the compound's potency, which is a critical step in drug development and pharmacological research.
References
- 1. researchgate.net [researchgate.net]
- 2. hellobio.com [hellobio.com]
- 3. jme.bioscientifica.com [jme.bioscientifica.com]
- 4. The role of calcium-sensing receptor signaling in regulating transepithelial calcium transport - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ionbiosciences.com [ionbiosciences.com]
- 6. assets.fishersci.com [assets.fishersci.com]
Measuring the Downstream Effects of GSK3004774: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3004774 is a potent, non-absorbable agonist of the Calcium-Sensing Receptor (CaSR), a Class C G-protein coupled receptor (GPCR) that plays a critical role in calcium homeostasis.[1][2][3] With a pEC50 of 7.3 and an EC50 of 50 nM for human CaSR, this compound serves as a valuable tool for investigating the downstream signaling cascades and physiological responses mediated by CaSR activation.[1] These application notes provide detailed protocols for measuring the key downstream effects of this compound, focusing on intracellular signaling pathways and the secretion of key hormones.
Mechanism of Action: CaSR-Mediated Signaling
Activation of the CaSR by agonists like this compound initiates a cascade of intracellular events through the coupling of multiple G proteins. The primary signaling pathways involved are:
-
Gq/11 Pathway: This is the principal pathway activated by CaSR agonists.[4] It stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[4][5]
-
Gi/o Pathway: CaSR activation can also couple to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4][6]
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: Downstream of both Gq/11 and Gi/o activation, CaSR signaling can also modulate the activity of the MAPK/ERK pathway, influencing cellular processes such as proliferation and differentiation.[7]
These signaling events ultimately translate into diverse physiological responses, including the regulation of parathyroid hormone (PTH) secretion and the modulation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).
Data Presentation: Quantitative Effects of CaSR Activation
The following tables summarize the expected quantitative effects of CaSR agonists on key downstream parameters. While specific data for this compound is limited in publicly available literature, these tables provide representative data from studies on potent CaSR agonists to guide experimental design and interpretation.
Table 1: Effect of CaSR Agonists on Intracellular Calcium Concentration
| Cell Type | CaSR Agonist | Concentration | Fold Increase in [Ca2+]i (mean ± SEM) | Reference |
| MDCK-C11 | R-568 | 1 µM | 1.39 ± 0.08 | [8] |
| C2C12 myotubes | Human ERG1A (induces CaSR expression) | - | 1.52 | [9] |
| H9C2 cells | GdCl3 | - | >1.5 | [10] |
Table 2: Effect of CaSR Agonists on Parathyroid Hormone (PTH) Secretion
| System | CaSR Agonist | Concentration | % Inhibition of PTH Secretion (mean ± SEM) | Reference |
| Primary cultures of mouse JG cells | Cinacalcet | - | 44 ± 7 | [11] |
Table 3: Effect of CaSR Agonists on Incretin Hormone Secretion
| System | CaSR Agonist / Stimulus | Concentration | Fold Increase in Secretion (mean ± SEM) | Hormone | Reference |
| STC-1 cells | Matrine | - | >2.0 | GLP-1 | [12] |
| Human duodenal organoids | Tryptophan | 20 mmol/l | 2.8 ± 0.5 | GIP | [13] |
| Human duodenal organoids | Phenylalanine | 20 mmol/l | 2.1 ± 0.3 | GIP | [13] |
| Pig duodenum | L-Arginine + Cinacalcet | 20 mM + - | Enhanced | GIP & CCK | [14] |
Experimental Protocols
Detailed methodologies for assessing the primary downstream effects of this compound are provided below.
Protocol 1: Measurement of Intracellular Calcium ([Ca2+]i) Mobilization
This protocol describes the use of a fluorescent calcium indicator to measure changes in intracellular calcium concentration following stimulation with this compound.
Materials:
-
Cells expressing CaSR (e.g., HEK293-CaSR, parathyroid cells)
-
This compound
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black-walled, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading capabilities and appropriate filter sets (e.g., excitation at 340/380 nm and emission at 510 nm for Fura-2)
Procedure:
-
Cell Seeding: Seed CaSR-expressing cells into a 96-well black-walled, clear-bottom microplate at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Dye Loading:
-
Prepare a loading buffer containing the fluorescent calcium indicator (e.g., 5 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.
-
Remove the cell culture medium and wash the cells once with HBSS.
-
Add 100 µL of the loading buffer to each well and incubate for 60 minutes at 37°C.
-
-
Cell Washing: After incubation, gently wash the cells twice with HBSS to remove excess dye. Add 100 µL of HBSS to each well.
-
Baseline Fluorescence Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a period of 1-2 minutes to establish a stable baseline.
-
Compound Addition and Signal Detection:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the desired final concentrations in HBSS.
-
Using the plate reader's injector, add the this compound solution to the wells.
-
Immediately begin kinetic measurement of fluorescence intensity for 5-10 minutes.
-
-
Data Analysis:
-
For ratiometric dyes like Fura-2, calculate the ratio of fluorescence emission at 510 nm following excitation at 340 nm and 380 nm.
-
For single-wavelength dyes like Fluo-4, express the data as the change in fluorescence intensity (ΔF) from baseline or as a ratio of fluorescence relative to baseline (F/F0).
-
Plot the peak fluorescence response against the concentration of this compound to generate a dose-response curve and determine the EC50 value.
-
Protocol 2: Measurement of Parathyroid Hormone (PTH) Secretion
This protocol describes an in vitro assay to measure the inhibitory effect of this compound on PTH secretion from parathyroid cells.
Materials:
-
Isolated primary parathyroid cells or a suitable parathyroid cell line
-
This compound
-
Culture medium (e.g., DMEM with low calcium)
-
Bovine Serum Albumin (BSA)
-
24-well culture plates
-
PTH ELISA kit
-
Centrifuge
Procedure:
-
Cell Culture: Culture parathyroid cells in 24-well plates until they reach the desired confluency.
-
Pre-incubation: Wash the cells with a low-calcium buffer and pre-incubate for 1-2 hours to establish a basal level of PTH secretion.
-
Treatment:
-
Prepare different concentrations of this compound in the low-calcium culture medium.
-
Remove the pre-incubation buffer and add the this compound-containing medium to the cells. Include a vehicle control (e.g., DMSO).
-
Incubate for a defined period (e.g., 1-3 hours) at 37°C.
-
-
Sample Collection: After incubation, collect the supernatant from each well. Centrifuge the supernatant to remove any cellular debris.
-
PTH Measurement:
-
Quantify the concentration of PTH in the collected supernatants using a commercially available PTH ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of PTH inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
-
Protocol 3: Measurement of Incretin (GLP-1 and GIP) Secretion
This protocol outlines an in vitro assay to measure the stimulatory effect of this compound on GLP-1 and GIP secretion from enteroendocrine cells.
Materials:
-
Enteroendocrine cell line (e.g., STC-1 for GLP-1, duodenal organoids for GIP)
-
This compound
-
Culture medium (e.g., DMEM)
-
DPP-4 inhibitor (to prevent incretin degradation)
-
24-well culture plates
-
GLP-1 and GIP ELISA kits
-
Centrifuge
Procedure:
-
Cell Culture: Culture the enteroendocrine cells in 24-well plates to confluency.
-
Pre-incubation: Wash the cells with a suitable buffer (e.g., Krebs-Ringer bicarbonate buffer) and pre-incubate for 1-2 hours.
-
Treatment:
-
Prepare various concentrations of this compound in the incubation buffer, supplemented with a DPP-4 inhibitor.
-
Remove the pre-incubation buffer and add the this compound-containing buffer to the cells. Include a vehicle control.
-
Incubate for a specific duration (e.g., 2 hours) at 37°C.
-
-
Sample Collection: Collect the supernatant from each well and centrifuge to pellet any detached cells.
-
Incretin Measurement:
-
Measure the concentrations of active GLP-1 and GIP in the supernatants using specific ELISA kits according to the manufacturer's protocols.
-
-
Data Analysis:
-
Express the results as fold-increase in hormone secretion compared to the vehicle control.
-
Generate dose-response curves by plotting the fold-increase in secretion against the concentration of this compound to calculate EC50 values.
-
Mandatory Visualizations
Caption: CaSR Signaling Pathway Activated by this compound.
Caption: Workflow for Measuring Intracellular Calcium.
Caption: Workflow for Hormone Secretion Assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound |CAS:2138814-32-9 Probechem Biochemicals [probechem.com]
- 3. Calcium-sensing receptor - Wikipedia [en.wikipedia.org]
- 4. The calcium-sensing receptor: a comprehensive review on its role in calcium homeostasis and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcium-Sensing Receptor (CaSR)-Mediated Intracellular Communication in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of glucagon-like peptide-1 receptor and calcium-sensing receptor signaling by L-histidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Physiology and pathophysiology of the calcium-sensing receptor in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jpp.krakow.pl [jpp.krakow.pl]
- 9. The ERG1a potassium channel increases basal intracellular calcium concentration and calpain activity in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Calcium Sensing Receptor-Related Pathway Contributes to Cardiac Injury and the Mechanism of Astragaloside IV on Cardioprotection [frontiersin.org]
- 11. Juxtaglomerular cell CaSR stimulation decreases renin release via activation of the PLC/IP3 pathway and the ryanodine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Matrine, as a CaSR agonist promotes intestinal GLP-1 secretion and improves insulin resistance in diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular mechanisms underlying glucose-dependent insulinotropic polypeptide secretion in human duodenal organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sensing of L-Arginine by Gut-Expressed Calcium Sensing Receptor Stimulates Gut Satiety Hormones Cholecystokinin and Glucose-Dependent Insulinotropic Peptide Secretion in Pig Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
GSK3004774 solubility issues and solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with GSK3004774.
Troubleshooting Guide & FAQs
This section addresses common issues and questions related to the solubility and handling of this compound.
Q1: My this compound is not dissolving properly. What should I do?
A1: this compound can sometimes exhibit poor solubility. If you observe precipitation or phase separation during preparation, gentle heating and/or sonication can be used to aid dissolution.[1] It is crucial to select an appropriate solvent system based on your experimental needs. For initial stock solutions, DMSO is a common choice.
Q2: I need to prepare this compound for an in vivo experiment. What are the recommended formulation strategies?
A2: For in vivo administration, it is recommended to first prepare a clear stock solution and then sequentially add co-solvents. The choice of vehicle will depend on the administration route and the experimental animal. Several formulations have been shown to achieve a clear solution of at least 2.5 mg/mL.[1] Please refer to the data table and experimental protocols below for specific formulations.
Q3: Can I store the prepared solutions of this compound?
A3: Yes, stock solutions can be stored. It is recommended to aliquot the solution to prevent degradation from repeated freeze-thaw cycles. For long-term storage, a stock solution in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] For in vivo experiments, it is best to prepare the working solution fresh on the day of use.[1]
Q4: What are some general strategies to enhance the solubility of poorly soluble compounds like this compound?
A4: For poorly soluble drugs, several formulation strategies can be employed to improve bioavailability. These include:
-
Use of co-solvents: Incorporating organic solvents can enhance solubility.[2]
-
Cyclodextrin complexation: Cyclodextrins can form inclusion complexes with drug molecules, increasing their solubility in aqueous solutions.[2][3]
-
Solid dispersions: Dispersing the drug in a polymer matrix can improve dissolution rates.[2]
-
Self-emulsifying drug delivery systems (SEDDS): These systems form microemulsions in the gastrointestinal tract, which can enhance drug solubilization and absorption.[2][4]
-
Particle size reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can improve the dissolution rate.[3][5]
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvent systems.
| Solvent System | Achieved Concentration | Molarity | Observation |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | 4.73 mM | Clear solution |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | 4.73 mM | Clear solution |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | 4.73 mM | Clear solution |
| 10 mM in DMSO | 10 mM | 10 mM | Stock Solution |
Experimental Protocols
Below are detailed methodologies for preparing this compound formulations for experimental use.
Protocol 1: Aqueous Formulation with Co-solvents
-
Start by dissolving this compound in DMSO to create a stock solution.
-
Sequentially add the following solvents in the specified volumetric ratios to reach the final concentration:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Ensure the solution is clear. If precipitation occurs, gentle heating or sonication may be applied.[1] This formulation is suitable for routes where an aqueous-based vehicle is preferred.
Protocol 2: Formulation with Cyclodextrin
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a 20% solution of Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline.
-
Add the this compound stock solution to the SBE-β-CD solution to achieve the final desired concentration, with the final solvent composition being:
-
10% DMSO
-
90% (20% SBE-β-CD in Saline)
-
-
Mix thoroughly to ensure a clear solution.[1] This formulation utilizes cyclodextrin to enhance solubility.
Protocol 3: Oil-based Formulation
-
Dissolve this compound in DMSO to make a stock solution.
-
Add corn oil to the DMSO stock solution to achieve the final concentration. The final solvent composition will be:
-
10% DMSO
-
90% Corn Oil
-
-
Ensure the mixture is homogenous and clear.[1] This formulation is suitable for lipophilic delivery routes.
Mechanism of Action and Signaling Pathway
This compound is a potent and nonabsorbable agonist of the Calcium-Sensing Receptor (CaSR).[1][6] The CaSR is a G-protein coupled receptor (GPCR) that plays a crucial role in sensing extracellular calcium levels.[1][7] Upon activation by an agonist like this compound, the CaSR initiates several downstream signaling cascades.
Caption: this compound activates the CaSR, leading to downstream signaling.
The primary pathway involves the activation of Gq/11 proteins, which in turn stimulates phospholipase C (PLC).[1][3] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][3] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).[1][8] DAG, along with the increased intracellular calcium, activates protein kinase C (PKC), which can then modulate the activity of other proteins, including those in the mitogen-activated protein kinase (MAPK) pathway.[3][8]
Caption: A workflow for troubleshooting this compound solubility issues.
References
- 1. The role of calcium-sensing receptor signaling in regulating transepithelial calcium transport - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular regulation of calcium‐sensing receptor (CaSR)‐mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jme.bioscientifica.com [jme.bioscientifica.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. What are CaSR agonists and how do they work? [synapse.patsnap.com]
- 8. Calcium-sensing receptor residues with loss- and gain-of-function mutations are located in regions of conformational change and cause signalling bias - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing GSK3004774 Concentration for Cell Culture
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of GSK3004774 in cell culture experiments. This compound is a potent, nonabsorbable agonist of the Calcium-Sensing Receptor (CaSR).[1][2][3][4] Proper concentration optimization is critical for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent agonist of the Calcium-Sensing Receptor (CaSR), a G-protein-coupled receptor that plays a key role in sensing extracellular calcium levels.[1][2][3][4] By activating CaSR, this compound mimics the effect of high extracellular calcium, initiating downstream signaling pathways.
Q2: What is a good starting concentration for my experiments?
A2: A good starting point for your experiments is the half-maximal effective concentration (EC50). For human CaSR, the reported EC50 of this compound is approximately 50 nM.[1][3] We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line and assay. A typical starting range for a dose-response curve could be from 1 nM to 10 µM.
Q3: How should I prepare and store this compound?
A3: this compound is soluble in DMSO.[1][2][4] For cell culture experiments, we recommend preparing a concentrated stock solution in sterile DMSO, for example, at 10 mM. This stock solution should be aliquoted and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months) to avoid repeated freeze-thaw cycles.[3] When preparing your working solutions, ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: How can I assess the activity of this compound in my cells?
A4: The activity of this compound can be assessed by measuring the activation of the CaSR signaling pathway. Common methods include:
-
Intracellular Calcium Mobilization: Measuring transient increases in intracellular calcium concentration using calcium-sensitive fluorescent dyes.
-
Phospho-ERK Assay: Assessing the phosphorylation of downstream signaling molecules like ERK1/2 via Western blot or ELISA.
-
Reporter Gene Assays: Using cell lines engineered with a reporter gene (e.g., luciferase) under the control of a promoter responsive to CaSR activation.
Q5: Is this compound cytotoxic?
A5: The cytotoxicity of this compound has not been extensively reported in the public domain and is likely cell-type dependent. It is crucial to perform a cytotoxicity assay to determine the concentration range that is non-toxic to your specific cell line. We recommend a standard cytotoxicity assay, such as MTT, XTT, or LDH release assay, to establish a safe working concentration range.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low response to this compound | Low or no expression of CaSR in the cell line. | Confirm CaSR expression in your cell line using qPCR, Western blot, or immunofluorescence. Consider using a cell line known to express CaSR or a transiently/stably transfected cell line. |
| Inactive compound. | Ensure proper storage of the stock solution (-20°C or -80°C) and avoid multiple freeze-thaw cycles. Prepare fresh working solutions for each experiment. | |
| Suboptimal concentration. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. | |
| High background signal | Autofluorescence of the compound. | Run a control with the compound in cell-free medium to check for autofluorescence at the excitation/emission wavelengths of your assay. |
| High basal activity of CaSR. | Ensure the basal calcium concentration in your assay buffer is appropriate and consistent. | |
| Inconsistent results | Inconsistent cell health or density. | Standardize cell seeding density and ensure cells are in a healthy, logarithmic growth phase before starting the experiment. |
| Instability of the compound in culture medium. | While not extensively documented for this compound, some compounds can be unstable in culture medium over time. Consider reducing the incubation time or performing a time-course experiment. | |
| Observed cytotoxicity | Concentration of this compound is too high. | Perform a cytotoxicity assay to determine the non-toxic concentration range for your cell line. |
| High concentration of DMSO in the final working solution. | Ensure the final DMSO concentration in your cell culture medium is below 0.1%. |
Data Presentation: Illustrative Examples
Disclaimer: The following data are for illustrative purposes only and are intended to demonstrate how to structure and interpret experimental results. Researchers must determine these values for their specific experimental systems.
Table 1: Example Dose-Response Data for this compound in Different Cell Lines
| Cell Line | Assay Type | EC50 (nM) |
| HEK293-CaSR (transfected) | Intracellular Calcium Mobilization | 45 |
| Parathyroid Primary Cells | PTH Secretion Inhibition | 60 |
| Colon Carcinoma Cell Line (e.g., HT-29) | Phospho-ERK Assay | 150 |
Table 2: Example Cytotoxicity Data for this compound (72-hour incubation)
| Cell Line | Assay Type | CC50 (µM) |
| HEK293-CaSR (transfected) | MTT Assay | > 50 |
| Parathyroid Primary Cells | LDH Assay | 25 |
| Colon Carcinoma Cell Line (e.g., HT-29) | XTT Assay | > 50 |
Experimental Protocols
Protocol 1: Dose-Response Curve for this compound using a Fluorescent Calcium Assay
This protocol outlines the steps to determine the EC50 of this compound by measuring intracellular calcium mobilization in a cell line expressing CaSR.
Materials:
-
CaSR-expressing cells (e.g., HEK293-CaSR)
-
Black, clear-bottom 96-well plates
-
This compound stock solution (10 mM in DMSO)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Seeding: Seed CaSR-expressing cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24-48 hours at 37°C, 5% CO2.
-
Dye Loading: Prepare a loading solution of Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS. Remove the culture medium from the cells and add 100 µL of the loading solution to each well. Incubate for 60 minutes at 37°C, 5% CO2.
-
Washing: Gently wash the cells twice with 100 µL of HBSS to remove excess dye. After the final wash, leave 100 µL of HBSS in each well.
-
Compound Preparation: Prepare a serial dilution of this compound in HBSS at 2X the final desired concentrations. A typical concentration range would be from 2 nM to 20 µM (final concentrations 1 nM to 10 µM).
-
Measurement: Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for Fluo-4 (e.g., 494 nm/516 nm). Set the instrument to record a baseline fluorescence for a few seconds, then inject 100 µL of the 2X this compound dilutions. Continue recording the fluorescence signal for at least 2-3 minutes to capture the peak response.
-
Data Analysis: For each concentration, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence. Plot the ΔF against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50.
Protocol 2: Cytotoxicity Assessment of this compound using MTT Assay
This protocol describes how to determine the cytotoxic concentration 50 (CC50) of this compound.
Materials:
-
Your cell line of interest
-
Clear 96-well plates
-
This compound stock solution (10 mM in DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed your cells in a clear 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the cells and add 100 µL of the this compound dilutions. Include wells with medium only (blank), cells with medium and DMSO vehicle (negative control), and cells with a known cytotoxic agent (positive control). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, 5% CO2, until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals. Incubate for at least 2 hours at 37°C or overnight at room temperature in the dark.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other wells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the CC50.
Mandatory Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Simplified CaSR signaling pathway upon agonist binding.
References
Preventing GSK3004774 precipitation in media
Welcome to the technical support center for GSK3004774. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the issue of precipitation in cell culture media.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound in aqueous-based cell culture media is a common issue due to its hydrophobic nature. The following guide provides a systematic approach to prevent and troubleshoot this problem.
Issue: Precipitate forms immediately upon adding this compound to the cell culture medium.
| Potential Cause | Recommended Solution |
| Poor Aqueous Solubility | This compound is sparingly soluble in aqueous solutions. Direct addition of a concentrated DMSO stock can cause it to "crash out" of solution. |
| Solution: Prepare a high-concentration stock solution in 100% anhydrous DMSO (e.g., 10 mM). For use in cell culture, create an intermediate dilution of the stock in DMSO before adding it to the pre-warmed (37°C) culture medium. This gradual dilution helps to avoid rapid solvent exchange that leads to precipitation.[1][2][3] | |
| High Final Concentration of this compound | The desired final concentration in the medium may exceed the aqueous solubility limit of this compound. |
| Solution: Determine the maximum soluble concentration of this compound in your specific cell culture medium by performing a solubility test. A detailed protocol is provided in the "Experimental Protocols" section. | |
| Low Temperature of Media | Adding a cold stock solution to the medium can decrease the solubility of the compound. |
| Solution: Always pre-warm your cell culture medium to 37°C before adding the this compound solution. |
Issue: Precipitate forms over time in the incubator.
| Potential Cause | Recommended Solution |
| Compound Instability | This compound may degrade or become less stable in the complex environment of cell culture medium at 37°C over extended periods. |
| Solution: It is highly recommended to prepare fresh working solutions of this compound for each experiment and add it to the cells immediately. If long-term incubation is necessary, consider replenishing the medium with freshly prepared this compound at regular intervals. Perform a stability study to understand the degradation profile in your specific medium (see "Experimental Protocols" for a detailed method). | |
| Media Evaporation | Evaporation of media in the incubator can lead to an increase in the concentration of all components, including this compound, potentially exceeding its solubility limit. |
| Solution: Ensure proper humidification of your cell culture incubator. For long-term experiments, consider using plates with low-evaporation lids or sealing the plates with a gas-permeable membrane. | |
| Interaction with Media Components | Components within the cell culture medium, such as salts, amino acids, or vitamins, can potentially interact with this compound and reduce its solubility over time.[4][5] |
| Solution: If precipitation persists, test the solubility and stability of this compound in a simpler buffered solution like PBS (pH 7.4) to determine if specific media components are contributing to the issue. |
Quantitative Data Summary
The following table summarizes the known solubility of this compound in various solvents. It is crucial to note that the aqueous solubility in specific cell culture media will likely be significantly lower and should be experimentally determined.
| Solvent/Vehicle | Solubility | Molar Concentration |
| DMSO | 100 mg/mL | 189.15 mM |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | ≥ 4.73 mM |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | ≥ 4.73 mM |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | ≥ 4.73 mM |
Data sourced from MedChemExpress product information.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for Cell Culture
This protocol describes a stepwise dilution method to minimize precipitation when preparing working solutions of this compound for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Complete cell culture medium (e.g., DMEM, RPMI-1640), pre-warmed to 37°C
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM stock solution (Molecular Weight of this compound is 528.69 g/mol ).
-
Vortex thoroughly to ensure the compound is completely dissolved. Brief sonication may be used if necessary.
-
-
Store the Stock Solution:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
-
Prepare the Working Solution (Example for a final concentration of 10 µM):
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Intermediate Dilution: Prepare a 1 mM intermediate solution by diluting the 10 mM stock 1:10 in anhydrous DMSO (e.g., add 5 µL of 10 mM stock to 45 µL of DMSO).
-
Final Dilution: Add the intermediate solution to your pre-warmed complete cell culture medium. To achieve a 10 µM final concentration, you would typically add 10 µL of the 1 mM intermediate solution to 990 µL of medium. This results in a final DMSO concentration of 0.1%.
-
Gently mix the final working solution immediately before adding it to your cells.
-
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
This protocol allows you to estimate the kinetic solubility of this compound in your specific cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
96-well clear-bottom plate
-
Plate reader capable of measuring absorbance at 600-650 nm
Procedure:
-
Prepare Serial Dilutions: In a 96-well plate, prepare a 2-fold serial dilution of your 10 mM this compound stock solution in DMSO.
-
Add to Media: In a separate 96-well plate, add a small, equal volume of each DMSO dilution to the corresponding wells containing your pre-warmed complete cell culture medium. For example, add 2 µL of each DMSO dilution to 198 µL of medium. Include a control well with DMSO only.
-
Incubate and Observe: Incubate the plate at 37°C in a 5% CO₂ incubator for 1-2 hours. Visually inspect the wells for any signs of precipitation.
-
Measure Turbidity: Read the absorbance of the plate at a wavelength between 600-650 nm.
-
Determine Solubility Limit: The highest concentration that does not show a significant increase in absorbance compared to the DMSO-only control is considered the maximum soluble concentration under these conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? A1: this compound is a potent and non-absorbable agonist of the Calcium-Sensing Receptor (CaSR). The CaSR is a G-protein coupled receptor (GPCR) that plays a crucial role in sensing extracellular calcium levels and regulating calcium homeostasis. As an agonist, this compound activates the CaSR, initiating downstream signaling pathways.
Q2: What is the recommended solvent for this compound? A2: Anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is highly soluble in DMSO (100 mg/mL).
Q3: What is the maximum recommended final concentration of DMSO in cell culture? A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%, and for many cell lines, below 0.1%. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[1]
Q4: Can I store this compound in an aqueous solution? A4: It is not recommended to store this compound in aqueous solutions for extended periods due to its limited stability and potential for precipitation. Always prepare fresh working solutions in your cell culture medium from a DMSO stock immediately before use.
Q5: Why is my this compound solution cloudy even after following the recommended protocol? A5: Cloudiness indicates precipitation. This could be due to several factors: the final concentration of this compound exceeds its solubility limit in your specific medium, the stock solution was not fully dissolved, or there are interactions with components in your medium. Re-evaluate the maximum soluble concentration using the protocol provided and ensure your stock solution is clear before making dilutions.
Visualizations
Caption: Experimental workflow for preparing this compound working solutions.
Caption: Simplified signaling pathway of the Calcium-Sensing Receptor (CaSR).
References
- 1. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent GSK3004774 results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK3004774, a potent, nonabsorbable agonist of the Calcium-Sensing Receptor (CaSR).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and nonabsorbable agonist of the Calcium-Sensing Receptor (CaSR).[1][2][3] Its primary mechanism of action is to activate the CaSR, a G-protein coupled receptor that plays a crucial role in calcium homeostasis.
Q2: What are the reported potency values for this compound?
A2: The potency of this compound varies between species. The reported pEC50 values are 7.3 for human CaSR, 6.6 for mouse CaSR, and 6.5 for rat CaSR.[1] For human CaSR, the EC50 is approximately 50 nM.[1]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO. For a 10 mM stock solution, dissolve the compound in the appropriate volume of DMSO.[1][2][3] It is recommended to aliquot the stock solution and store it at -80°C for up to 6 months or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[1]
Q4: What are the recommended in vivo formulations for this compound?
A4: As this compound is nonabsorbable and intended for gastrointestinal restriction, specific formulations are required for in vivo studies. Common vehicles include:
-
10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
10% DMSO and 90% (20% SBE-β-CD in Saline).
-
10% DMSO and 90% Corn Oil.[1]
Troubleshooting Inconsistent Results
Issue 1: High Variability in Dose-Response Curves
High variability in dose-response curves is a common issue in cell-based assays. This can manifest as inconsistent EC50 values or variable maximum responses between experiments.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Cell Health and Density | Ensure cells are healthy, in the logarithmic growth phase, and seeded at a consistent density for each experiment. Overtly confluent or sparse cells can lead to variable receptor expression and signaling capacity. |
| Reagent Quality and Consistency | Use high-quality, fresh reagents. If preparing your own buffers and media, ensure consistency in formulation. Consider potential lot-to-lot variability in critical reagents like serum.[4] |
| Compound Stability in Assay Media | Prepare fresh dilutions of this compound in your assay buffer for each experiment. While stable in DMSO stock at low temperatures, its stability in aqueous assay media over several hours at 37°C may be limited. |
| Assay Protocol Variations | Adhere strictly to the assay protocol, including incubation times, temperatures, and liquid handling steps. Minor variations can introduce significant variability. |
| CaSR Desensitization/Internalization | Prolonged exposure to agonists can lead to receptor desensitization and internalization, reducing the response. Optimize the stimulation time with this compound to capture the peak response before significant desensitization occurs. |
Issue 2: No or Weak Response to this compound
Observing a minimal or complete lack of response can be perplexing. The following steps can help identify the root cause.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Incorrect Compound Concentration | Verify the calculations for your stock solution and serial dilutions. Confirm the accuracy of your pipetting. |
| Low CaSR Expression | Confirm that the cell line used expresses a sufficient level of functional CaSR. Receptor expression levels can vary with passage number and culture conditions. |
| Assay System Malfunction | For calcium mobilization assays, ensure the fluorescent dye is loaded correctly and that the plate reader settings (e.g., excitation/emission wavelengths, read times) are optimal. |
| Cellular Stress | Stressed cells may not respond optimally. Ensure gentle handling of cells during the assay procedure to avoid compromising their health. |
| Incorrect Assay Buffer Composition | The concentration of extracellular calcium and other ions in the assay buffer can significantly impact CaSR activity. Use a well-defined and consistent buffer system. |
Issue 3: High Background Signal in the Assay
A high background signal can mask the specific response to this compound, leading to a poor signal-to-noise ratio.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Autofluorescence of Compound or Media | Check for intrinsic fluorescence of this compound or components of your assay media at the wavelengths used for detection. |
| Cellular Autofluorescence | High cell density or unhealthy cells can lead to increased background fluorescence. Optimize cell seeding density. |
| Incomplete Washing (if applicable) | If your assay protocol includes wash steps, ensure they are performed thoroughly to remove any unbound fluorescent dye. |
| Light Leakage in the Plate Reader | Ensure the plate reader is properly sealed to prevent external light from interfering with the measurement. |
Data Presentation
Table 1: Potency of this compound on Calcium-Sensing Receptor (CaSR) from Different Species
| Species | pEC50 | EC50 (nM) |
| Human | 7.3 | ~50 |
| Mouse | 6.6 | Not specified |
| Rat | 6.5 | Not specified |
| Data sourced from MedchemExpress product information sheet.[1] |
Experimental Protocols
Key Experiment: In Vitro Calcium Mobilization Assay
This protocol outlines a general procedure for measuring this compound-induced intracellular calcium mobilization in a cell line endogenously or recombinantly expressing CaSR.
Materials:
-
HEK293 cells stably expressing human CaSR
-
DMEM/F12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
This compound
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black, clear-bottom plates
Procedure:
-
Cell Seeding: Seed HEK293-CaSR cells at a density of 50,000 cells/well in a 96-well plate and incubate for 24 hours.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HBSS containing 2.5 mM probenecid and 0.04% Pluronic F-127.
-
Remove the culture medium from the cells and add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
-
Compound Preparation:
-
Prepare a 2X concentrated serial dilution of this compound in HBSS.
-
-
Calcium Mobilization Measurement:
-
Place the cell plate in a fluorescence plate reader capable of kinetic reads (e.g., FLIPR, FlexStation).
-
Record a baseline fluorescence for 10-20 seconds.
-
Add 100 µL of the 2X this compound dilutions to the respective wells.
-
Immediately begin recording the fluorescence intensity (Excitation: 494 nm, Emission: 516 nm) every second for at least 3 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔF against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Visualizations
Signaling Pathway of the Calcium-Sensing Receptor (CaSR)
Caption: CaSR signaling activated by this compound.
Experimental Workflow for Calcium Mobilization Assay
Caption: Workflow for a calcium mobilization assay.
Troubleshooting Logic for Weak/No Response
Caption: Troubleshooting logic for weak experimental response.
References
Minimizing GSK3004774 off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize potential off-target effects of GSK3004774, a potent agonist of the Calcium-Sensing Receptor (CaSR).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, nonabsorbable agonist of the Calcium-Sensing Receptor (CaSR), a Class C G-protein coupled receptor (GPCR). Its primary mechanism of action is to bind to and activate CaSR, mimicking the effect of elevated extracellular calcium levels. This activation triggers various intracellular signaling cascades.[1][2][3][4][5] The CaSR is crucial for maintaining calcium homeostasis and is expressed in tissues such as the parathyroid glands, kidneys, and intestines.[2][4][5]
Q2: What are the known on-target potency values for this compound?
The potency of this compound has been determined in several species. The half-maximal effective concentration (EC50) is a key measure of its on-target activity.
| Species | Receptor | Potency (EC50) |
| Human | CaSR | 50 nM |
| Mouse | CaSR | pEC50 of 6.6 |
| Rat | CaSR | pEC50 of 6.5 |
(pEC50 is the negative logarithm of the EC50 value in molar concentration)
Troubleshooting Guide: Minimizing Off-Target Effects
Problem 1: I am observing a cellular response at a much lower (or higher) concentration of this compound than expected based on its known EC50. Could this be an off-target effect?
Possible Cause:
An unexpected dose-response relationship can indeed suggest an off-target effect. The observed phenotype might be due to the engagement of a secondary target with a different affinity for this compound. Alternatively, it could be related to the specific cellular context and signal amplification in your experimental system.
Suggested Solution: Perform a detailed dose-response experiment and compare with a structurally different CaSR agonist.
A rigorous dose-response curve is the first step in characterizing the observed effect.
Experimental Protocol: Dose-Response Analysis
-
Cell Preparation: Plate your cells of interest at an appropriate density in a multi-well plate (e.g., 96-well) and allow them to adhere and stabilize overnight.
-
Compound Preparation: Prepare a serial dilution of this compound. A common approach is a 10-point curve with 1:3 or 1:10 dilutions, spanning a wide concentration range (e.g., from 1 pM to 100 µM). Also, prepare a similar dilution series for a structurally unrelated CaSR agonist.
-
Treatment: Replace the cell culture medium with a buffer or medium suitable for your assay. Add the diluted compounds to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for a predetermined time, sufficient to elicit the cellular response you are measuring (e.g., changes in intracellular calcium, cAMP levels, or gene expression).
-
Assay Readout: Measure the response using a suitable assay (e.g., a FLIPR assay for intracellular calcium or an HTRF assay for cAMP).[6][7]
-
Data Analysis: Plot the response against the logarithm of the agonist concentration. Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.
-
Interpretation: If the EC50 for the observed effect is significantly different from the known EC50 of this compound for CaSR, and if a structurally different CaSR agonist produces a different dose-response profile or fails to produce the effect, it strengthens the possibility of an off-target mechanism for this compound.
Problem 2: I'm seeing an unexpected phenotype in my cells after treatment with this compound. How can I confirm this is a CaSR-mediated (on-target) effect?
Possible Cause:
The observed phenotype could be a genuine, but previously uncharacterized, downstream effect of CaSR activation in your specific cell type. However, it could also be an off-target effect unrelated to CaSR.
Suggested Solutions:
To differentiate between on-target and off-target effects, you can use a CaSR antagonist to block the effect or use a cell line that does not express CaSR.
Experimental Protocol 1: Antagonist Co-treatment
-
Cell Preparation: Plate your cells as you would for a standard experiment with this compound.
-
Antagonist Pre-treatment: Pre-incubate the cells with a known CaSR antagonist for a sufficient time to allow for receptor binding (e.g., 30-60 minutes). It is crucial to use an antagonist at a concentration known to effectively block CaSR activation.
-
Agonist Treatment: While continuing the antagonist treatment, add this compound at a concentration that robustly produces your phenotype of interest (e.g., at its EC80).
-
Controls: Include wells with:
-
Vehicle only
-
This compound only
-
Antagonist only
-
-
Assay and Analysis: After the appropriate incubation time, measure your phenotype.
-
Interpretation: If the antagonist significantly reduces or completely blocks the effect of this compound, it strongly indicates that the observed phenotype is mediated by CaSR (on-target). If the antagonist has no effect, an off-target mechanism is likely.
Experimental Protocol 2: Use of a CaSR Knockout/Knockdown Cell Line
The most definitive way to confirm an on-target effect is to use a cell line that lacks the target receptor.
-
Cell Line Generation: If not commercially available, generate a CaSR knockout cell line from your parental cell line using CRISPR-Cas9 technology.[8][9][10] It is critical to validate the knockout at both the genomic and protein levels (e.g., via sequencing and Western blot).[8]
-
Experimental Setup: Plate both the parental (wild-type) and the CaSR knockout cell lines.
-
Treatment: Treat both cell lines with this compound at the concentration that produces the phenotype of interest. Include vehicle controls for both cell lines.
-
Assay and Analysis: Measure the phenotype in both cell lines.
-
Interpretation: If the phenotype is observed in the wild-type cells but is absent or significantly diminished in the CaSR knockout cells, this provides strong evidence for an on-target effect. If the phenotype persists in the knockout cells, it is definitively an off-target effect.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: On-target signaling pathway of this compound via the Calcium-Sensing Receptor (CaSR).
Caption: Experimental workflow for troubleshooting potential off-target effects of this compound.
Caption: Decision-making guide for interpreting experimental results with this compound.
References
- 1. Signaling through the extracellular calcium-sensing receptor (CaSR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of calcium-sensing receptor signaling in regulating transepithelial calcium transport - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcium-sensing receptor (CaSR): pharmacological properties and signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcium-sensing receptor - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. researchgate.net [researchgate.net]
- 8. Generating and validating CRISPR-Cas9 knock-out cell lines [abcam.com]
- 9. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 10. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting GSK3004774 dosage for different cell types
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with GSK3004774, a potent agonist of the Calcium-Sensing Receptor (CaSR).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and non-absorbable agonist of the Calcium-Sensing Receptor (CaSR). Its primary mechanism of action is to activate CaSR, which is a G-protein coupled receptor that plays a crucial role in calcium homeostasis.
Q2: What is the known EC50 of this compound?
A2: The half-maximal effective concentration (EC50) of this compound has been reported to be 50 nM in HEK293 cells expressing the human CaSR.
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to dissolve this compound in a suitable solvent like DMSO to create a high-concentration stock solution (e.g., 10 mM). For cell-based experiments, this stock solution should be serially diluted in your cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: How do I determine the optimal dosage of this compound for my specific cell type?
A4: The optimal dosage of this compound will vary depending on the cell type and the specific experimental endpoint. It is crucial to perform a dose-response experiment to determine the effective concentration range for your particular cell line. A good starting point is to test a wide range of concentrations, for example, from 1 nM to 10 µM, using serial dilutions.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low response to this compound | Low or no CaSR expression in the cell line. | Confirm CaSR expression in your cell line using techniques like qPCR, Western blot, or immunofluorescence. Consider using a cell line known to express CaSR or transiently transfecting your cells with a CaSR expression vector. |
| Suboptimal assay conditions. | Ensure all reagents are properly prepared and that the assay is performed under optimal conditions (e.g., temperature, incubation time). Include positive and negative controls to validate the assay. | |
| This compound degradation. | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. | |
| High background signal or cell death | Cytotoxicity of this compound at high concentrations. | Perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo) to determine the cytotoxic concentration range of this compound for your cell line. Use concentrations below the cytotoxic threshold for your functional assays. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in the cell culture medium is below the toxic level for your cells (typically ≤ 0.1% for DMSO). | |
| Inconsistent or variable results | Cell line instability or high passage number. | Use cells with a low passage number and ensure consistent cell culture practices. Regularly check for mycoplasma contamination. |
| Inconsistent cell seeding density. | Optimize and maintain a consistent cell seeding density for all experiments, as this can affect the cellular response. |
Data Presentation
Table 1: Reported Efficacy of this compound
| Cell Type | Assay | Parameter | Value |
| HEK293 (human) | Intracellular Calcium Mobilization | EC50 | 50 nM |
Note: Data for other cell lines is not extensively available in the public domain. Researchers should determine the optimal concentration for their specific cell type experimentally.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in your complete cell culture medium. A suggested starting range is 1 nM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the cell viability (%) against the log of the this compound concentration to determine the concentration range that does not induce significant cytotoxicity.
Protocol 2: Intracellular Calcium Mobilization Assay
-
Cell Seeding: Seed cells expressing CaSR in a black, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading: Remove the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. Incubate for the recommended time at 37°C.
-
Washing: Gently wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove extracellular dye.
-
Compound Preparation: Prepare a 2X working solution of this compound at various concentrations in the assay buffer.
-
Assay Measurement: Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence. Add an equal volume of the 2X this compound working solution to the wells and continue to measure the fluorescence intensity over time to detect changes in intracellular calcium levels.
-
Data Analysis: The change in fluorescence intensity indicates the level of intracellular calcium mobilization. Plot the peak fluorescence response against the log of the this compound concentration to determine the EC50.
Mandatory Visualization
GSK3004774 interference with assay reagents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the potential for GSK3004774 to interfere with assay reagents and experimental results. By following these guidelines, users can identify, diagnose, and mitigate common sources of assay artifacts, ensuring data integrity and reliability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, nonabsorbable agonist of the Calcium-Sensing Receptor (CaSR).[1][2] The CaSR is a G-protein coupled receptor (GPCR) that plays a crucial role in sensing extracellular calcium levels and maintaining calcium homeostasis.[3][4] Upon activation by an agonist like this compound, the CaSR can initiate various intracellular signaling cascades.[5][6]
Q2: What are the common ways a small molecule like this compound could interfere with an assay?
While there is no specific evidence of this compound causing assay interference, small molecules can generally interfere with assays in several ways, leading to false-positive or false-negative results.[7] These mechanisms include:
-
Autofluorescence: The compound itself may be fluorescent and emit light at the same wavelengths used for assay detection, leading to an artificially high signal.[8][9]
-
Fluorescence Quenching: The compound might absorb the light emitted by a fluorescent reporter molecule in the assay, resulting in a lower-than-expected signal.[8]
-
Compound Aggregation: At higher concentrations, some small molecules can form colloidal aggregates that non-specifically inhibit enzymes or sequester proteins.[8]
-
Chemical Reactivity: The compound could react with assay components, such as enzymes or substrates, altering their function.[10]
-
Non-specific Binding: The compound may bind to surfaces of the assay plate or to assay proteins other than the intended target.[1][11][12]
Q3: How can I proactively minimize the risk of assay interference when working with this compound?
To minimize the risk of interference, it is advisable to:
-
Run control experiments: Always include controls such as "compound-only" wells (without the target biomolecule) to check for autofluorescence or other direct effects on the assay signal.
-
Use orthogonal assays: Confirm any findings using a secondary assay that employs a different detection method or principle.[13]
-
Optimize assay conditions: Adjust buffer components, such as adding non-ionic detergents, to reduce non-specific binding and aggregation.[1][11]
-
Characterize the compound: Perform initial checks for the compound's intrinsic fluorescence at the wavelengths you plan to use.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during your experiments.
Issue 1: High background signal in a fluorescence-based assay.
Question: I am observing a high background signal in my fluorescence assay when this compound is present, even in my negative control wells. What could be the cause and how can I fix it?
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Compound Autofluorescence | This compound may be inherently fluorescent at the assay's excitation and emission wavelengths. |
| Troubleshooting Step: Perform a spectral scan of this compound to determine its fluorescence profile. If it overlaps with your assay's wavelengths, consider using a fluorescent dye with a red-shifted emission spectrum to minimize interference.[14][15] | |
| Non-specific Binding | The compound may be binding non-specifically to the surface of the assay plate or to other proteins in the assay. |
| Troubleshooting Step: Optimize your blocking procedure by increasing the concentration of the blocking agent (e.g., BSA) or extending the incubation time.[12] Adding a small amount of a non-ionic detergent like Tween-20 to the wash buffers can also help.[11] |
Issue 2: Inconsistent or non-reproducible inhibition in an enzyme assay.
Question: My enzyme inhibition assay with this compound is showing a very steep dose-response curve and the results are not consistent between replicates. What is happening?
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Compound Aggregation | At higher concentrations, this compound may be forming aggregates that non-specifically inhibit the enzyme. |
| Troubleshooting Step: Re-run the assay with the addition of a low concentration (e.g., 0.01%) of a non-ionic detergent such as Triton X-100 or Tween-20 in the assay buffer. If aggregation is the issue, the detergent should disrupt the aggregates and lead to a more typical dose-response curve. | |
| Contaminated Compound | The stock of this compound may contain impurities, such as residual metal from synthesis, that are causing enzyme inhibition.[16][17] |
| Troubleshooting Step: If possible, obtain a fresh stock of the compound from a different lot or re-purify the existing stock. You can also test for metal-based inhibition by adding a chelating agent like EDTA to the assay buffer as a control. |
Experimental Protocols
Here are detailed protocols for key experiments to diagnose potential assay interference.
Protocol 1: Assessing Compound Autofluorescence
-
Prepare a serial dilution of this compound in the same assay buffer used for your primary experiment. The concentration range should cover the concentrations used in your main assay.
-
Dispense the dilutions into the wells of the same type of microplate used for your assay.
-
Include control wells containing only the assay buffer to serve as a blank.
-
Read the plate using a plate reader with the same excitation and emission filters and gain settings as your primary assay.
-
Analyze the data: Subtract the average signal of the blank wells from the signals of the compound-containing wells. A concentration-dependent increase in signal indicates that this compound is autofluorescent under your assay conditions.
Protocol 2: Testing for Compound Aggregation using Detergent
-
Prepare two sets of your primary enzyme inhibition assay.
-
In the first set , use your standard assay buffer.
-
In the second set , use an assay buffer that has been supplemented with 0.01% Triton X-100.
-
Run both assays in parallel with the same serial dilutions of this compound.
-
Compare the dose-response curves from both sets. If the IC50 value is significantly higher or the inhibition is abolished in the presence of Triton X-100, it is highly likely that this compound is causing non-specific inhibition due to aggregation.
Visualizations
Calcium-Sensing Receptor (CaSR) Signaling Pathway
This compound acts as an agonist for the CaSR. Understanding its downstream signaling is crucial for interpreting experimental results.
Caption: Simplified signaling pathway of the Calcium-Sensing Receptor (CaSR) upon activation by an agonist like this compound.
Troubleshooting Workflow for Assay Interference
This workflow provides a logical sequence of steps to identify the cause of suspected assay interference.
Caption: A decision-making workflow for troubleshooting potential small molecule interference in biochemical assays.
Mechanism of Non-Specific Inhibition by Compound Aggregation
This diagram illustrates how small molecule aggregates can interfere with an enzyme assay.
Caption: The effect of detergent on preventing compound aggregation and non-specific enzyme inhibition.
References
- 1. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 2. pnas.org [pnas.org]
- 3. The role of calcium-sensing receptor signaling in regulating transepithelial calcium transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The calcium sensing receptor: from calcium sensing to signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Signaling through the extracellular calcium-sensing receptor (CaSR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calcium-sensing receptor signaling — How human disease informs biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. nicoyalife.com [nicoyalife.com]
- 12. benchchem.com [benchchem.com]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Metal Impurities Cause False Positives in High-Throughput Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Improving reproducibility of GSK3004774 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the reproducibility of experiments involving the Calcium-Sensing Receptor (CaSR) agonist, GSK3004774. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during experimentation with this compound.
Compound Handling and Preparation
-
Question: I am having trouble dissolving this compound. What is the recommended procedure?
-
Answer: this compound can be challenging to dissolve. For in vitro stock solutions, it is recommended to use 100% DMSO. If you observe precipitation or phase separation, gentle heating and/or sonication can aid dissolution. For in vivo studies, specific solvent systems are required. One common formulation is a multi-solvent system of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. It is crucial to add each solvent sequentially and ensure the solution is clear before proceeding.
-
-
Question: My this compound solution appears to have precipitated after storage. What should I do?
-
Answer: Precipitation upon storage can occur, especially with freeze-thaw cycles. It is recommended to prepare fresh working solutions for each experiment. If using a stock solution, ensure it is stored at -80°C for long-term storage (up to 6 months) or -20°C for shorter periods (up to 1 month). Before use, allow the stock solution to thaw completely at room temperature and vortex thoroughly. If precipitation persists, sonication may be necessary.
-
In Vitro Cell-Based Assays
-
Question: I am not observing a response in my calcium mobilization assay after adding this compound. What are the possible reasons?
-
Answer: There are several potential reasons for a lack of response:
-
Cell Line: Ensure your cell line endogenously expresses the Calcium-Sensing Receptor (CaSR) or has been successfully transfected to express it.
-
G-Protein Coupling: The CaSR primarily signals through the Gq/11 pathway to induce intracellular calcium release. If your cell line does not adequately express Gq/11, you may need to co-transfect a promiscuous G-protein subunit like Gα16 to couple the receptor to the calcium signaling pathway.
-
Compound Concentration: Verify the final concentration of this compound in your assay. Refer to the provided potency data to ensure you are using a concentration range that is expected to elicit a response.
-
Agonist Desensitization: Prolonged exposure to even low levels of agonist in the cell culture media can lead to receptor desensitization. Consider a serum-starvation step for several hours before the experiment.
-
Assay Buffer Composition: The concentration of extracellular calcium in your assay buffer can influence the potency of allosteric modulators. Ensure your buffer composition is consistent across experiments.
-
-
-
Question: The fluorescence signal in my calcium flux assay is weak or has a low signal-to-noise ratio. How can I improve this?
-
Answer: To improve your signal:
-
Dye Loading: Optimize the concentration of your calcium-sensitive dye (e.g., Fluo-4 AM) and the incubation time. Ensure that the dye is properly loaded into the cells.
-
Cell Density: The number of cells per well can significantly impact the signal. Optimize cell seeding density to achieve a confluent monolayer on the day of the experiment.
-
Instrumentation Settings: Adjust the settings on your fluorescence plate reader, such as the excitation/emission wavelengths, gain, and exposure time, to maximize the signal.
-
-
-
Question: I am observing a high background signal or spontaneous calcium flux in my negative control wells. What could be the cause?
-
Answer: High background can be caused by:
-
Cell Health: Ensure your cells are healthy and not overly confluent, as stressed cells can exhibit spontaneous calcium signaling.
-
Buffer Addition: The physical process of adding buffer or compound to the wells can sometimes trigger a mechanical stimulation of the cells, leading to a transient calcium response. Ensure gentle and consistent liquid handling.
-
Contamination: Check your buffers and reagents for any potential contaminants that might be activating the cells.
-
-
Data Interpretation
-
Question: The EC50 value I calculated for this compound is different from the published values. Why might this be?
-
Answer: Discrepancies in EC50 values can arise from several factors:
-
Assay Conditions: Differences in cell type, receptor expression level, assay buffer composition (especially extracellular calcium concentration), and incubation time can all affect the apparent potency of the compound.
-
Data Normalization: The method used to normalize the data can influence the calculated EC50.
-
Ligand Bias: The CaSR can signal through multiple pathways, and the potency of an agonist can differ depending on the specific signaling endpoint being measured (e.g., intracellular calcium vs. ERK phosphorylation). This phenomenon is known as biased agonism.[1]
-
-
Quantitative Data
The following tables summarize key quantitative data for this compound and other relevant CaSR modulators.
Table 1: Potency of this compound across Species
| Species | pEC50 | EC50 (nM) |
| Human | 7.3 | 50 |
| Mouse | 6.6 | - |
| Rat | 6.5 | - |
Table 2: Solubility and Storage of this compound
| Parameter | Details |
| In Vitro Solubility | 100 mg/mL in DMSO |
| In Vivo Formulation Solubility | ≥ 2.5 mg/mL in 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline |
| Stock Solution Storage | -80°C for 6 months; -20°C for 1 month |
Experimental Protocols
Detailed Methodology for a Calcium Mobilization Assay
This protocol outlines a typical fluorescence-based calcium mobilization assay for assessing the activity of this compound on cells expressing the CaSR.
1. Cell Preparation:
- Seed HEK293T cells (or another suitable cell line) in a 96-well, black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
- If the cell line does not endogenously express the CaSR, transiently transfect the cells with a CaSR expression vector. Co-transfection with a Gα16 construct can be used to ensure coupling to the calcium signaling pathway.[2]
- Incubate the cells for 24-48 hours post-transfection.
2. Dye Loading:
- Prepare a dye-loading solution containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a suitable assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
- Remove the cell culture medium from the plate and add the dye-loading solution to each well.
- Incubate the plate for 1 hour at 37°C, followed by a 15-30 minute incubation at room temperature, protected from light.
3. Compound Preparation:
- Prepare a dilution series of this compound in the assay buffer at 3 times the final desired concentration.
- Include a positive control (e.g., a known CaSR agonist or a high concentration of extracellular calcium) and a negative control (assay buffer with DMSO).
4. Assay Execution:
- Place the cell plate and the compound plate into a fluorescence plate reader equipped with an automated liquid handling system (e.g., FLIPR or FlexStation).
- Set the instrument to measure fluorescence intensity (e.g., excitation at 490 nm and emission at 525 nm for Fluo-4) at regular intervals (e.g., every second).
- Establish a baseline fluorescence reading for approximately 10-20 seconds.
- The instrument will then add the compounds from the compound plate to the cell plate.
- Continue to record the fluorescence signal for at least 120 seconds to capture the peak response and subsequent signal decay.
5. Data Analysis:
- The change in fluorescence intensity (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence for each well.
- Plot the ΔRFU against the log of the this compound concentration.
- Fit the data to a four-parameter logistic equation to determine the EC50 value.
Visualizations
References
Technical Support Center: GSK3004774 Cytotoxicity Assessment
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for assessing the cytotoxicity of GSK3004774. The content is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and nonabsorbable agonist of the Calcium-Sensing Receptor (CaSR).[1][2][3][4][5][6] Its primary mechanism of action is to activate CaSR, which is a G-protein coupled receptor (GPCR) that plays a crucial role in calcium homeostasis.[7] this compound mimics the effect of extracellular calcium, leading to the activation of intracellular signaling pathways associated with CaSR.
Q2: Is this compound expected to be cytotoxic?
Q3: What are the recommended initial steps before starting a cytotoxicity experiment with this compound?
Before initiating a cytotoxicity study, it is essential to:
-
Characterize the expression of CaSR in your cell line of interest. The cytotoxic response, or lack thereof, may be dependent on the presence and expression level of the receptor.
-
Determine the optimal solvent and final concentration for your experiments. this compound is soluble in DMSO.[1] Ensure the final DMSO concentration in your cell culture medium is non-toxic to the cells (typically ≤ 0.5%).
-
Establish a positive control for cytotoxicity. A compound known to induce cell death in your chosen cell line should be included to validate the assay.
Troubleshooting Guides for Cytotoxicity Assays
Issue 1: High variability between replicate wells.
-
Possible Cause: Uneven cell seeding, inconsistent compound concentration, or edge effects in the microplate.
-
Troubleshooting Steps:
-
Ensure a single-cell suspension before seeding and mix gently between pipetting.
-
Use a calibrated multichannel pipette for adding cells and compounds.
-
To minimize edge effects, avoid using the outer wells of the microplate for experimental samples; instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium.
-
Issue 2: No cytotoxic effect observed at expected concentrations.
-
Possible Cause: The compound is not cytotoxic to the specific cell line, the incubation time is too short, or the assay is not sensitive enough.
-
Troubleshooting Steps:
-
Extend the incubation time (e.g., 24, 48, and 72 hours) to determine if the effect is time-dependent.
-
Increase the concentration range of this compound.
-
Consider using a more sensitive cytotoxicity assay (e.g., a luminescence-based ATP assay).
-
Confirm the expression and functionality of CaSR in your cell line.
-
Issue 3: Absorbance/luminescence values are too low or too high.
-
Possible Cause: Incorrect cell number, contamination, or issues with the assay reagent.
-
Troubleshooting Steps:
-
Optimize the initial cell seeding density to ensure the signal is within the linear range of the assay at the time of measurement.
-
Regularly check cell cultures for any signs of contamination.
-
Ensure that assay reagents are properly stored and have not expired.
-
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol provides a general framework for assessing cell viability. Optimization for specific cell lines and experimental conditions is recommended.
Materials:
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium and replace it with the medium containing different concentrations of this compound. Include vehicle control (medium with the same concentration of DMSO) and a positive control.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified CO2 incubator.
-
After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Table 1: Quantitative Data Summary from a Hypothetical MTT Assay
| This compound Concentration (µM) | Absorbance (OD 570 nm) (Mean ± SD) | Cell Viability (%) |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |
| 0.1 | 1.22 ± 0.09 | 97.6 |
| 1 | 1.19 ± 0.07 | 95.2 |
| 10 | 1.15 ± 0.10 | 92.0 |
| 50 | 1.11 ± 0.06 | 88.8 |
| 100 | 1.08 ± 0.09 | 86.4 |
Note: This is example data and does not represent actual experimental results.
Signaling Pathways and Workflows
Caption: this compound activates the CaSR signaling pathway.
Caption: General workflow for a cell-based cytotoxicity assay.
Caption: A logical troubleshooting workflow for cytotoxicity assays.
References
- 1. Calcium and calcium sensing receptor modulates the expression of thymidylate synthase, NAD(P)H:quinone oxidoreductase 1 and survivin in human colon carcinoma cells: promotion of cytotoxic response to mitomycin C and fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. Calcium-sensing Receptor (CaSR) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 6. adooq.com [adooq.com]
- 7. What are CaSR agonists and how do they work? [synapse.patsnap.com]
Validation & Comparative
Validating GPR55 Antagonist Activity in New Cell Lines: A Comparative Guide to CID16020046 and Other Key Antagonists
For Researchers, Scientists, and Drug Development Professionals
Initial Clarification: The compound GSK3004774 is a potent agonist of the Calcium-Sensing Receptor (CaSR) and is not active at the G protein-coupled receptor 55 (GPR55). This guide will therefore focus on the validation of a well-characterized GPR55 antagonist, CID16020046 , and compare its performance with other established GPR55 antagonists: ML191 , ML192 , and ML193 . This guide provides experimental data, detailed protocols for key validation assays, and visualizations to aid researchers in establishing and validating the activity of these GPR55 antagonists in new cell lines.
GPR55 is a novel cannabinoid receptor that is implicated in a variety of physiological and pathological processes, including pain, inflammation, and cancer.[1][2] The availability of selective and potent antagonists is crucial for elucidating the biological functions of GPR55 and for the development of novel therapeutics.
Comparative Performance of GPR55 Antagonists
The following tables summarize the in vitro potency of CID16020046, ML191, ML192, and ML193 in key functional assays used to determine GPR55 antagonism.
| Compound | β-Arrestin Recruitment Assay (IC50, µM) | ERK1/2 Phosphorylation Assay (IC50, µM) | Calcium Signaling Assay (IC50, µM) | Reference Cell Line(s) |
| CID16020046 | ~0.15 (constitutive activity) | Data not specified | 0.21 | HEK-GPR55 |
| ML191 | 1.08 | 0.4 | Data not available | U2OS-GPR55 |
| ML192 | 0.70 | 1.1 | Data not available | U2OS-GPR55 |
| ML193 | 0.22 | 0.2 | Data not available | U2OS-GPR55 |
Table 1: Comparative Potency of GPR55 Antagonists in Functional Assays.[1][3][4]
| Compound | Selectivity over CB1 Receptor | Selectivity over CB2 Receptor | Selectivity over GPR35 |
| CID16020046 | High (weak inhibition) | High (weak inhibition) | Data not available |
| ML191 | >100-fold | >100-fold | >100-fold |
| ML192 | >45-fold | >45-fold | >45-fold |
| ML193 | >27-fold | >145-fold | >145-fold |
Table 2: Selectivity Profile of GPR55 Antagonists.[2][5]
Experimental Protocols
Detailed methodologies for validating GPR55 antagonist activity are provided below. These protocols are based on established methods and can be adapted for use in new cell lines.
β-Arrestin Recruitment Assay (PathHunter® Assay)
This assay measures the recruitment of β-arrestin to the activated GPR55 receptor, a key step in receptor desensitization and signaling.
Materials:
-
PathHunter® GPR55 cell line (e.g., from DiscoverX)
-
Cell plating reagent
-
Agonist (e.g., LPI or a synthetic agonist like ML186)
-
Antagonist (CID16020046, ML191, ML192, or ML193)
-
PathHunter® Detection Reagents
-
384-well white, solid-bottom assay plates
Procedure:
-
Cell Plating:
-
Culture PathHunter® GPR55 cells according to the supplier's instructions.
-
On the day of the assay, harvest and resuspend cells in the appropriate cell plating reagent to a density of 2.5 x 105 cells/mL.
-
Dispense 20 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.[6]
-
-
Antagonist Addition:
-
Prepare serial dilutions of the GPR55 antagonists in assay buffer.
-
Add 5 µL of the antagonist dilutions to the cell plate.
-
Incubate for 30 minutes at 37°C.
-
-
Agonist Addition:
-
Prepare the GPR55 agonist at a concentration that elicits an EC80 response (to be determined in a separate agonist dose-response experiment).
-
Add 5 µL of the agonist solution to the wells containing the antagonist.
-
Incubate for 90 minutes at 37°C.[7]
-
-
Detection:
-
Equilibrate the plate to room temperature for 10 minutes.
-
Prepare the PathHunter® detection reagent according to the manufacturer's instructions.
-
Add 15 µL of the detection reagent to each well.
-
Incubate for 60 minutes at room temperature in the dark.
-
Measure the chemiluminescent signal using a plate reader.[8]
-
ERK1/2 Phosphorylation Assay (Western Blot)
This assay measures the phosphorylation of ERK1/2, a downstream signaling event following GPR55 activation.
Materials:
-
Cell line expressing GPR55 (e.g., HEK293-GPR55 or U2OS-GPR55)
-
Serum-free cell culture medium
-
Agonist (e.g., LPI)
-
Antagonist (CID16020046, ML191, ML192, or ML193)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed GPR55-expressing cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 16-24 hours.[9]
-
Pre-incubate the cells with various concentrations of the antagonist for 30 minutes.
-
Stimulate the cells with an EC80 concentration of LPI for 10-20 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.[10]
-
Calcium Mobilization Assay (FLIPR® Assay)
This assay measures the transient increase in intracellular calcium concentration that occurs upon GPR55 activation.
Materials:
-
Cell line expressing GPR55 (e.g., HEK293-GPR55)
-
Calcium-sensitive dye (e.g., Fluo-4 AM or the FLIPR Calcium 5 Assay Kit)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Probenecid (if required for the cell line to prevent dye leakage)
-
Agonist (e.g., LPI)
-
Antagonist (CID16020046, ML191, ML192, or ML193)
-
FLIPR® instrument or a fluorescence plate reader with liquid handling capabilities
Procedure:
-
Cell Plating:
-
Seed GPR55-expressing cells into a 384-well black-wall, clear-bottom plate and incubate overnight.
-
-
Dye Loading:
-
Prepare the dye-loading solution according to the manufacturer's instructions, including probenecid if necessary.
-
Remove the culture medium from the cells and add the dye-loading solution.
-
Incubate for 1 hour at 37°C.[7]
-
-
Assay:
-
Place the cell plate and the compound plate (containing antagonist and agonist solutions) into the FLIPR® instrument.
-
Establish a baseline fluorescence reading.
-
The instrument will automatically add the antagonist solution to the cell plate. Incubate for a predetermined time (e.g., 5-15 minutes).
-
The instrument will then add the agonist solution and immediately begin recording the fluorescence signal over time.[11]
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Calculate the antagonist's IC50 by measuring the inhibition of the agonist-induced calcium response at various antagonist concentrations.
-
Visualizations
GPR55 Signaling Pathway
Caption: GPR55 signaling cascade upon agonist binding.
Experimental Workflow for GPR55 Antagonist Validation
Caption: Workflow for validating GPR55 antagonists.
Comparison of GPR55 Antagonists
References
- 1. GPR55 Antagonist CID16020046 Protects against Atherosclerosis Development in Mice by Inhibiting Monocyte Adhesion and Mac-1 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Screening for Selective Ligands for GPR55 - Antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. IDENTIFICATION OF THE GPR55 ANTAGONIST BINDING SITE USING A NOVEL SET OF HIGH POTENCY GPR55 SELECTIVE LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The GPR55 antagonist CID16020046 protects against intestinal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cosmobio.co.jp [cosmobio.co.jp]
- 7. moleculardevices.com [moleculardevices.com]
- 8. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to GSK3004774 and Other Calcium-Sensing Receptor (CaSR) Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel Calcium-Sensing Receptor (CaSR) agonist, GSK3004774, with other prominent CaSR agonists: cinacalcet, etelcalcetide, and evocalcet. The information is intended to be an objective resource, supported by available experimental data, to aid in research and development efforts targeting the CaSR.
The Calcium-Sensing Receptor is a G-protein coupled receptor (GPCR) that plays a pivotal role in maintaining calcium homeostasis.[1] Its activation by agonists leads to the suppression of parathyroid hormone (PTH) secretion, making it a key therapeutic target for conditions such as secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD).[2][3]
Mechanism of Action and Comparative Pharmacology
CaSR agonists can be broadly categorized based on their mode of action as either direct agonists or positive allosteric modulators (PAMs).[4][5] Direct agonists can activate the receptor on their own, while PAMs enhance the sensitivity of the receptor to its endogenous ligand, extracellular calcium.[4]
-
This compound is a potent, nonabsorbable agonist of the CaSR.[6] Its gastrointestinally-restricted nature suggests a targeted mechanism of action within the gut.[7]
-
Cinacalcet is an orally administered calcimimetic that acts as a positive allosteric modulator of the CaSR, thereby increasing its sensitivity to extracellular calcium.[2][4]
-
Etelcalcetide is a synthetic peptide administered intravenously that also functions as a calcimimetic. It is described as a direct CaSR agonist.[2][4]
-
Evocalcet is another orally active CaSR agonist that functions as an allosteric modulator.[8]
Quantitative Comparison of In Vitro Potency
The following table summarizes the in vitro potency of this compound and other CaSR agonists based on available data. It is important to note that the values are derived from different studies and may not be directly comparable due to variations in experimental conditions.
| Compound | Target | Assay Type | Potency (EC50/pEC50) | Reference |
| This compound | Human CaSR | Not Specified | pEC50: 7.3 (EC50: 50 nM) | [6] |
| Mouse CaSR | Not Specified | pEC50: 6.6 | [6] | |
| Rat CaSR | Not Specified | pEC50: 6.5 | [6] | |
| Cinacalcet | Rat CaSR | Calcitonin Secretion | EC50: 34 nM | [9] |
| Evocalcet | Human CaSR | Intracellular Ca2+ | EC50: 92.7 nM | [1][10] |
| Human CaSR | FLIPR Cellular Assay | EC50: 243 ± 15 nM | [11] | |
| Etelcalcetide | Human CaSR | Intracellular Ca2+ | EC50: 0.53 µM | [12] |
Experimental Protocols
In Vitro CaSR Activation Assay (Intracellular Calcium Mobilization)
This protocol is a representative example for determining the potency of CaSR agonists by measuring changes in intracellular calcium concentration ([Ca2+]i) in a human embryonic kidney (HEK293) cell line stably expressing the human CaSR (HEK-CaSR).
1. Cell Culture and Preparation:
- HEK-CaSR cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.[13]
- Cells are seeded into 96-well plates and grown to a confluent monolayer.[14]
2. Dye Loading:
- The cell culture medium is removed, and the cells are washed with a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS).
- Cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) in HBSS at 37°C for a specified time (e.g., 30 minutes) to allow the dye to enter the cells.[14]
3. Compound Addition and Signal Detection:
- After incubation, the dye-containing solution is removed, and cells are washed again with HBSS.
- A baseline fluorescence reading is taken using a fluorescence plate reader (e.g., FLIPR - Fluorometric Imaging Plate Reader).
- Serial dilutions of the test compounds (this compound or other CaSR agonists) are prepared in HBSS containing a fixed concentration of extracellular calcium.
- The compound solutions are added to the respective wells, and the fluorescence intensity is measured continuously to detect changes in [Ca2+]i.[11]
4. Data Analysis:
- The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration.
- The data is typically normalized to the baseline fluorescence.
- Dose-response curves are generated by plotting the change in fluorescence against the logarithm of the compound concentration.
- The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is calculated from the dose-response curve.[11]
Signaling Pathways and Experimental Workflow
Calcium-Sensing Receptor (CaSR) Signaling Pathway
Activation of the CaSR by an agonist initiates a cascade of intracellular signaling events, primarily through the Gq/11 pathway. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.
Caption: CaSR Gq/11 Signaling Pathway
Experimental Workflow for Determining CaSR Agonist Potency
The following diagram illustrates a typical workflow for assessing the in vitro potency of a CaSR agonist.
References
- 1. researchgate.net [researchgate.net]
- 2. Heterogeneity of G protein activation by the calcium-sensing receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. va.gov [va.gov]
- 4. Allosteric modulator - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Positive Allosteric Modulation of the Calcium-sensing Receptor by Physiological Concentrations of Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Comparison of the Oral Calcimimetics Evocalcet and Cinacalcet in East Asian Patients on Hemodialysis with Secondary Hyperparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Head-to-head comparison of the new calcimimetic agent evocalcet with cinacalcet in Japanese hemodialysis patients with secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. AddexBio Product Detail - HEK-CaSR Cells [addexbio.com]
- 14. Elusive equilibrium: the challenge of interpreting receptor pharmacology using calcium assays - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of Calcium-Sensing Receptor Agonists: A Comparative Analysis of GSK3004774
In the realm of therapeutics targeting the calcium-sensing receptor (CaSR), a key regulator of calcium homeostasis, a diverse array of agonists has emerged. This guide provides a detailed comparison of GSK3004774, a potent and non-absorbable CaSR agonist, with other notable alternatives in the field. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data and methodologies.
Unveiling the Potency: A Head-to-Head Comparison
The primary measure of a CaSR agonist's efficacy lies in its potency, typically quantified by the half-maximal effective concentration (EC50) or its logarithmic counterpart, pEC50. This compound distinguishes itself as a highly potent agonist.[1] Below is a comparative summary of the potency of this compound and other widely recognized CaSR modulators.
| Compound | Type | Target | Potency (pEC50) | Potency (EC50) | Key Characteristics |
| This compound | Agonist | CaSR | 7.3 (human) | ~50 nM (human) | Non-absorbable, gastrointestinally-restricted.[1] |
| Cinacalcet | Positive Allosteric Modulator | CaSR | - | Varies with Ca2+ concentration | Orally bioavailable, approved for secondary hyperparathyroidism.[2][3] |
| Etelcalcetide | Agonist (Peptide) | CaSR | - | - | Intravenous administration, direct CaSR agonist.[2][3] |
| NPS R-568 | Positive Allosteric Modulator | CaSR | - | - | Early investigational calcimimetic. |
The Specificity and Selectivity Profile
While potency is a critical attribute, the specificity and selectivity of a compound are paramount to minimize off-target effects and ensure a favorable safety profile. This compound is characterized as a potent agonist of the CaSR.[1] However, comprehensive public data on its selectivity against a broad panel of other G-protein coupled receptors (GPCRs) and ion channels remains limited.
In contrast, the clinical development of compounds like cinacalcet and etelcalcetide has involved more extensive safety and selectivity profiling.[2][3] A thorough understanding of the selectivity profile is crucial for predicting potential side effects and is a key consideration in drug development. The lack of a publicly available, comprehensive selectivity panel for this compound underscores an area for future investigation.
Delving into the Mechanism: The CaSR Signaling Pathway
Activation of the Calcium-Sensing Receptor, a Class C GPCR, initiates a cascade of intracellular signaling events. The CaSR primarily couples to Gq/11 and Gi/o G-proteins.[4] The Gq/11 pathway activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration, a key event that can be measured to assess receptor activation.[5][6][7][8][9]
Experimental Corner: Protocols for Assessment
The functional activity of CaSR agonists is primarily determined through in vitro cellular assays that measure the downstream consequences of receptor activation, most commonly the mobilization of intracellular calcium.
Key Experiment: Intracellular Calcium Mobilization Assay
This assay is the gold standard for quantifying the potency and efficacy of CaSR agonists.
Objective: To measure the increase in intracellular calcium concentration ([Ca2+]i) in response to stimulation by CaSR agonists.
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human Calcium-Sensing Receptor (HEK293-CaSR).
Materials:
-
HEK293-CaSR cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM or Fura-2 AM)
-
Pluronic F-127
-
Test compounds (this compound and comparators)
-
Positive control (e.g., high concentration of extracellular calcium)
-
Assay plates (e.g., black-walled, clear-bottom 96-well plates)
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation)
Protocol:
-
Cell Culture and Plating:
-
Culture HEK293-CaSR cells in appropriate medium until they reach 80-90% confluency.
-
Seed the cells into 96-well assay plates at a suitable density and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) and Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add the dye-loading solution to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake.
-
After incubation, wash the cells with HBSS to remove excess dye.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of the test compounds (this compound and comparators) in HBSS.
-
The fluorescence plate reader is programmed to add the compound solutions to the cell plate.
-
-
Fluorescence Measurement:
-
Measure the baseline fluorescence before compound addition.
-
Initiate the measurement and simultaneously add the test compounds using the automated injector.
-
Record the fluorescence intensity over time to capture the transient increase in intracellular calcium.
-
-
Data Analysis:
-
The change in fluorescence intensity is proportional to the change in [Ca2+]i.
-
Plot the peak fluorescence response against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and pEC50 values for each compound.
-
Concluding Remarks
This compound emerges as a potent, non-absorbable CaSR agonist with significant potential. Its unique pharmacokinetic profile suggests a targeted action within the gastrointestinal tract. A comprehensive comparison with other CaSR modulators like cinacalcet and etelcalcetide highlights the diverse strategies employed to target this receptor. While the potency of this compound is well-documented, a more extensive public disclosure of its selectivity profile against a wider range of targets would be invaluable for a complete assessment of its therapeutic potential and safety. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and characterization of novel CaSR agonists.
References
- 1. Monitoring Calcium-Sensing Receptor (CaSR)-Induced Intracellular Calcium Flux Using an Indo-1 Flow Cytometry Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment of secondary hyperparathyroidism: How do cinacalcet and etelcalcetide differ? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcimimetics in the treatment of secondary hyperparathyroisis in dialysis patients: comparison of the efficacy and safety of cinacalcet and etelcalcetide - Volgina - Clinical nephrology [journals.eco-vector.com]
- 4. Allosteric modulation and G-protein selectivity of the Ca2+-sensing receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative properties and receptor reserve of the IP(3) and calcium branch of G(q)-coupled receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
Cross-Validation of GSK3004774's Effects with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of GSK3004774, a non-absorbable Calcium-Sensing Receptor (CaSR) agonist, with genetic models that mimic CaSR activation. This cross-validation approach is crucial for understanding the on-target effects of this compound and predicting its potential therapeutic applications and side-effect profiles, particularly concerning gastrointestinal function.
Introduction: this compound and the Calcium-Sensing Receptor (CaSR)
This compound is a potent, non-absorbable agonist of the Calcium-Sensing Receptor (CaSR).[1][2] The CaSR, a G-protein coupled receptor, plays a pivotal role in calcium homeostasis. Beyond its systemic functions, the CaSR is expressed throughout the gastrointestinal (GI) tract, where it is involved in regulating intestinal secretion, motility, and inflammation.[3] Given its non-absorbable nature, this compound is designed to act locally within the gut, making it a potential therapeutic for GI disorders.
Genetic models, particularly those with activating mutations in the CASR gene, provide a valuable tool for validating the pharmacological effects of CaSR agonists like this compound. These genetic models can recapitulate the physiological consequences of constitutive CaSR activation, offering a benchmark against which the effects of an exogenous agonist can be compared.
Comparative Data: this compound vs. Genetic Models
To date, specific preclinical data on the gastrointestinal effects of this compound are not widely available in the public domain. Therefore, this guide utilizes data from a closely related, well-characterized CaSR agonist, R568, as a proxy to compare with genetic models of CaSR activation.
Table 1: In Vitro Potency of CaSR Agonists and Activating Mutations
| Model | System | Parameter | Value |
| Pharmacological | |||
| This compound | Human CaSR | pEC50 | 7.3 |
| This compound | Human CaSR | EC50 | 50 nM |
| R568 | Mouse Jejunum/Ileum | - | Inhibited contractility |
| Genetic | |||
| CASR Activating Mutation (Q681R) | HEK293 cells | EC50 (Intracellular Ca2+) | Increased sensitivity vs. WT |
| CASR Activating Mutation (P221L) | HEK293 cells | EC50 (Intracellular Ca2+) | Increased sensitivity vs. WT |
Table 2: Effects on Gastrointestinal Motility
| Model | Experimental System | Observed Effect | Potential Mechanism |
| Pharmacological (R568) | Mouse (in vivo) | Reduced small intestinal propulsive rate | Increased nitric oxide synthase-positive neurons, decreased choline acetyltransferase-positive neurons.[4] |
| Mouse (ex vivo) | Inhibited contractility of jejunum and ileum strips | Involvement of enteric nervous system and non-neural mechanisms.[1][4] | |
| Mouse (in vivo) | Inhibited gastric emptying | Modulation of cholinergic and nitrergic systems in the enteric nervous system; inhibition of pacemaker ICC activity. | |
| Genetic (Inferred from CaSR function) | Human | Constipation is a known side effect of systemic hypercalcemia which activates CaSR. | Reduced enteric nerve activity and motility.[5] |
| Intestinal-specific CaSR knockout mice | Altered intestinal barrier integrity and inflammatory responses.[3] | CaSR's role in maintaining gut homeostasis. |
Signaling Pathways and Experimental Workflows
CaSR Signaling Pathway
Activation of the CaSR, either by an agonist like this compound or through an activating mutation, initiates a cascade of intracellular signaling events. The primary pathway involves the activation of G-proteins, leading to downstream effects on cellular function.
Caption: CaSR activation by agonists or extracellular calcium leads to intracellular calcium mobilization.
Experimental Workflow for Cross-Validation
A logical workflow is essential to compare the effects of a pharmacological agent with a genetic model. This involves a series of in vitro and in vivo experiments to gather comparable data.
Caption: Workflow for comparing pharmacological and genetic models of CaSR activation.
Experimental Protocols
Intracellular Calcium Mobilization Assay
This assay is fundamental for characterizing the potency of CaSR agonists and the functional consequences of CASR mutations.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells are transiently or stably transfected to express either wild-type or mutant CaSR.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.
-
Stimulation: Cells are stimulated with varying concentrations of the CaSR agonist (e.g., this compound) or extracellular calcium.
-
Detection: Changes in intracellular calcium concentration are measured using a fluorescence plate reader or a flow cytometer.
-
Data Analysis: Dose-response curves are generated to determine EC50 values.
In Vivo Gastrointestinal Motility Assay (Charcoal Meal Transit)
This assay assesses the effect of a compound on the rate of transit through the upper gastrointestinal tract.
-
Animal Model: Mice are fasted overnight with free access to water.
-
Compound Administration: this compound or vehicle is administered orally.
-
Charcoal Meal: After a set time, a charcoal meal (e.g., 5% charcoal suspension in 10% gum arabic) is administered orally.
-
Measurement: After a further set time, animals are euthanized, and the small intestine is carefully removed. The distance traveled by the charcoal meal from the pylorus to the leading edge of the charcoal is measured and expressed as a percentage of the total length of the small intestine.
Stool Parameter Assessment
This method evaluates the effect of a compound on defecation.
-
Animal Model: Mice are housed individually.
-
Compound Administration: this compound or vehicle is administered, often repeatedly over several days.
-
Data Collection: The number and weight of fecal pellets are recorded at specified time intervals. The water content of the feces can also be determined by comparing wet and dry weights.
Conclusion
The cross-validation of this compound's effects with genetic models of CaSR activation is a powerful strategy to confirm its on-target activity and to predict its physiological consequences. Based on data from the analogous CaSR agonist R568 and the known pathophysiology of CaSR activating mutations, it is anticipated that this compound will decrease gastrointestinal motility. This suggests a potential therapeutic application for conditions characterized by excessive motility, but also highlights constipation as a likely side effect. Further preclinical studies directly investigating this compound's impact on the GI tract are necessary to fully elucidate its therapeutic potential and safety profile.
References
- 1. Calcium-sensing receptor (CaSR) agonist R568 inhibits small intestinal motility of mice through neural and non-neural mechanisms - Food & Function (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Calcium-sensing receptor in colorectal inflammation and cancer: Current insights and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcium-sensing receptor (CaSR) agonist R568 inhibits small intestinal motility of mice through neural and non-neural mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Extracellular Calcium-Sensing Receptor in the Intestine: Evidence for Regulation of Colonic Absorption, Secretion, Motility, and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of GSK3004774 Findings: A Comparative Guide for Researchers
An in-depth analysis of the potent calcium-sensing receptor agonist, GSK3004774, and its performance relative to other calcimimetics. This guide provides a comprehensive overview of available data, experimental protocols, and signaling pathways to aid researchers in the fields of pharmacology and drug development.
Introduction
This compound is a potent, nonabsorbable agonist of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor that plays a critical role in calcium homeostasis. Its gastrointestinally-restricted nature presents a promising therapeutic profile for specific indications. This guide aims to provide a thorough comparison of this compound with other CaSR agonists, focusing on the reproducibility of experimental findings. However, a notable scarcity of independent research reproducing the initial findings on this compound necessitates a primary reliance on the discovery publication by Sparks et al. (2017) for its characterization.
Quantitative Comparison of CaSR Agonists
The following table summarizes the in vitro potency of this compound and its alternatives. The data is compiled from various preclinical studies, and it is important to note the different experimental systems used, which may influence the reported values.
| Compound | Target | Assay System | Potency (EC50/IC50) | Reference |
| This compound | Human CaSR | Not specified in abstract | pEC50: 7.3 (EC50: 50 nM) | --INVALID-LINK-- |
| Mouse CaSR | Not specified in abstract | pEC50: 6.6 | --INVALID-LINK-- | |
| Rat CaSR | Not specified in abstract | pEC50: 6.5 | --INVALID-LINK-- | |
| Evocalcet | Human CaSR | Intracellular Ca2+ in hCaR-HEK293 cells | EC50: 92.7 nM[1][2] | --INVALID-LINK-- |
| Etelcalcetide | Human CaSR | Intracellular Ca2+ in HEK-293T cells | EC50: 0.53 µM (530 nM)[3] | --INVALID-LINK-- |
| NPS R-568 | Bovine Parathyroid Cells | PTH Secretion Inhibition | IC50: 27 nM[4] | --INVALID-LINK-- |
| Cinacalcet | Human Parathyroid Cells | PTH Secretion Suppression | 61% suppression at 1000 nM[5] | --INVALID-LINK-- |
Note: The lack of independent, peer-reviewed studies validating the potency of this compound is a significant limitation in assessing the cross-laboratory reproducibility of its findings. The data for this compound is solely from the initial discovery publication.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols relevant to the characterization of CaSR agonists.
In Vitro Intracellular Calcium Mobilization Assay
This assay is fundamental for determining the potency of CaSR agonists.
-
Cell Culture: Human Embryonic Kidney (HEK) 293 cells stably transfected with the human CaSR (hCaR-HEK293) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.
-
Fluorescent Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution at 37°C in the dark.
-
Compound Addition: The dye solution is removed, and cells are washed. A baseline fluorescence reading is taken. The test compound (e.g., this compound, Evocalcet) is then added at various concentrations.
-
Fluorescence Measurement: Changes in intracellular calcium are monitored by measuring fluorescence intensity over time using a plate reader.
-
Data Analysis: The increase in fluorescence is used to calculate the concentration-response curve and determine the EC50 value.
Parathyroid Hormone (PTH) Secretion Assay
This assay assesses the functional consequence of CaSR activation in a more physiologically relevant system.
-
Cell Source: Primary cultures of parathyroid cells are established from human or animal tissues.
-
Cell Culture: Cells are maintained in a specialized culture medium.
-
Treatment: Cells are incubated with varying concentrations of the CaSR agonist (e.g., Cinacalcet, NPS R-568) for a defined period.
-
Sample Collection: The culture supernatant is collected.
-
PTH Measurement: The concentration of PTH in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The inhibition of PTH secretion is plotted against the agonist concentration to determine the IC50 value.
Signaling Pathways and Experimental Workflows
The activation of the Calcium-Sensing Receptor by agonists like this compound triggers a cascade of intracellular signaling events. Understanding these pathways is essential for elucidating the mechanism of action and potential off-target effects.
The diagram above illustrates the primary signaling cascades initiated upon the binding of an agonist to the CaSR. This includes the activation of Gq/11, leading to phospholipase C (PLC) activation and subsequent generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). The CaSR can also couple to Gi/o to inhibit adenylyl cyclase and to G12/13 to activate the RhoA pathway.
This workflow outlines the key steps in the preclinical evaluation and comparison of CaSR agonists. It begins with in vitro characterization to determine potency, followed by ex vivo functional assays to assess physiological effects, and culminates in a comparative analysis.
Conclusion
This compound is a potent, nonabsorbable CaSR agonist with promising potential. However, the assessment of the reproducibility of its initial findings is currently hampered by a lack of independent, peer-reviewed studies. The data presented in this guide, primarily from the discovery publication, serves as a foundational reference. Further research from independent laboratories is crucial to robustly validate the pharmacological profile of this compound and solidify its position relative to other calcimimetics. Researchers are encouraged to utilize the provided experimental protocols to contribute to the body of knowledge on this and other CaSR agonists, ultimately fostering greater confidence and reproducibility in the field.
References
- 1. A novel calcimimetic agent, evocalcet (MT-4580/KHK7580), suppresses the parathyroid cell function with little effect on the gastrointestinal tract or CYP isozymes in vivo and in vitro | PLOS One [journals.plos.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacology of Parsabiv® (etelcalcetide, ONO-5163/AMG 416), a novel allosteric modulator of the calcium-sensing receptor, for secondary hyperparathyroidism in hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Direct in vitro evidence of the suppressive effect of cinacalcet HCl on parathyroid hormone secretion in human parathyroid cells with pathologically reduced calcium-sensing receptor levels - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK3004774: A Comparative Analysis Against Endogenous Calcium-Sensing Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the synthetic Calcium-Sensing Receptor (CaSR) agonist, GSK3004774, with the receptor's endogenous ligands. The information presented herein is intended to support research and drug development efforts by offering a comprehensive overview of their relative efficacies, underlying signaling mechanisms, and the experimental protocols used for their characterization.
Introduction to the Calcium-Sensing Receptor (CaSR)
The Calcium-Sensing Receptor (CaSR) is a Class C G-protein coupled receptor (GPCR) that plays a pivotal role in maintaining calcium homeostasis.[1] Primarily expressed in the parathyroid glands and kidneys, CaSR detects small fluctuations in extracellular calcium levels, subsequently modulating the secretion of parathyroid hormone (PTH) to regulate blood calcium.[1] Beyond calcium, the CaSR can be activated by a range of endogenous molecules, including other divalent cations, polyamines, and amino acids. This compound is a potent, non-absorbable synthetic agonist of the CaSR.[2][3]
Efficacy Comparison: this compound vs. Endogenous Ligands
The potency of this compound and the primary endogenous ligands of the CaSR are summarized in the table below. Efficacy is presented as pEC50 and EC50 values, which represent the negative logarithm of the molar concentration producing 50% of the maximum possible response and the molar concentration that produces 50% of the maximum response, respectively.
| Ligand | Receptor Species | pEC50 | EC50 | Experimental Context |
| This compound | Human | 7.3 | 50 nM | Not specified |
| Mouse | 6.6 | - | Not specified | |
| Rat | 6.5 | - | Not specified | |
| Calcium (Ca²⁺) | Human | - | ~3.5 mM | In the absence of allosteric modulators |
| Magnesium (Mg²⁺) | Human | - | 7.2 mM | In the presence of 0.5 mM Ca²⁺ |
| Spermine | Human | - | ~500 µM (transient) / ~200 µM (sustained) | In the presence of 0.5 mM Ca²⁺ |
| L-Phenylalanine | Human | - | Potentiates Ca²⁺ response | Reduces the EC50 of Ca²⁺ to 2.5 ± 0.1 mM (at 10 mM L-Phe) |
| L-Histidine | Human | - | Potentiates Ca²⁺ response | Reduces the EC50 of Ca²⁺ to 2.4 ± 0.1 mM (at 10 mM L-His) |
CaSR Signaling Pathways
Activation of the CaSR by its agonists initiates a cascade of intracellular signaling events. The primary pathways involve the coupling to Gαq/11, Gαi/o, and Gα12/13 proteins. The diagram below illustrates the major signaling cascades following CaSR activation.
Caption: Overview of major CaSR signaling pathways.
Experimental Protocols
The efficacy of this compound and endogenous ligands on the CaSR can be determined using various in vitro assays. Below are detailed methodologies for key experiments.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following CaSR activation.
Caption: Workflow for an intracellular calcium mobilization assay.
Detailed Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human CaSR are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye, such as Indo-1 AM or Fura-2 AM, in a buffer solution for 60-90 minutes at 37°C.
-
Washing: Cells are washed with a physiological salt solution to remove any extracellular dye.
-
Compound Addition: A baseline fluorescence reading is taken before the automated addition of varying concentrations of the test compound (this compound or an endogenous ligand).
-
Fluorescence Measurement: Changes in intracellular calcium are monitored by measuring the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Data Analysis: The peak fluorescence response is plotted against the logarithm of the compound concentration, and the EC50 value is determined using a sigmoidal dose-response curve fit.
Inositol Monophosphate (IP1) Accumulation Assay
This assay quantifies the accumulation of inositol monophosphate (IP1), a downstream product of the Gαq/11 pathway.
Detailed Methodology:
-
Cell Culture and Plating: HEK293 cells expressing the CaSR are seeded in a suitable microplate and cultured as described above.
-
Cell Stimulation: The culture medium is replaced with a stimulation buffer containing lithium chloride (LiCl), which inhibits the degradation of IP1. Cells are then stimulated with various concentrations of the test compound for a defined period (e.g., 30-60 minutes) at 37°C.
-
Cell Lysis: A lysis buffer is added to each well to release the intracellular contents.
-
HTRF Detection: The cell lysate is transferred to a detection plate, and the IP1-d2 and anti-IP1 cryptate HTRF (Homogeneous Time-Resolved Fluorescence) reagents are added.
-
Signal Measurement: After incubation, the HTRF signal is read on a compatible plate reader. The signal is inversely proportional to the amount of IP1 produced.
-
Data Analysis: A standard curve is used to convert the HTRF signal to IP1 concentration. The results are then plotted against the agonist concentration to determine the EC50.
ERK1/2 Phosphorylation Assay
This assay measures the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a downstream event in the MAPK pathway activated by CaSR.
Detailed Methodology:
-
Cell Culture and Serum Starvation: CaSR-expressing cells are cultured to near confluence and then serum-starved for several hours to reduce basal ERK1/2 phosphorylation.
-
Compound Stimulation: Cells are treated with different concentrations of the agonist for a short period (e.g., 5-15 minutes).
-
Cell Lysis: The stimulation is terminated by adding a lysis buffer containing phosphatase and protease inhibitors.
-
Detection: The level of phosphorylated ERK1/2 in the cell lysates is quantified using a specific ELISA or a TR-FRET-based assay kit.
-
Data Analysis: The signal from the assay is normalized to the total protein concentration or a housekeeping protein. The normalized data is then plotted against the agonist concentration to calculate the EC50.
Conclusion
This compound is a highly potent agonist of the human Calcium-Sensing Receptor, exhibiting an EC50 in the nanomolar range. This positions it as significantly more potent than the primary endogenous agonist, Ca²⁺, and other endogenous modulators like Mg²⁺ and spermine, which are active at micromolar to millimolar concentrations. The provided experimental protocols offer robust methods for characterizing and comparing the activity of various CaSR ligands, facilitating further research into the therapeutic potential of targeting this important receptor.
References
In Vitro to In Vivo Correlation of GSK3004774 Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the calcium-sensing receptor (CaSR) agonist GSK3004774, focusing on the correlation between its in vitro activity and its expected in vivo effects. Given the limited publicly available in vivo efficacy data for this compound, this document compares its potent in vitro profile with the established in vivo pharmacological effects of other CaSR agonists, namely Cinacalcet and Etelcalcetide. This comparison, supported by experimental data and detailed methodologies, aims to provide a framework for understanding the potential therapeutic application of a non-absorbable, gastrointestinally-restricted CaSR agonist.
Data Presentation
In Vitro Potency of CaSR Agonists
The following table summarizes the in vitro potency of this compound in comparison to other known CaSR agonists. Potency is a key determinant of a drug's pharmacological effect at the molecular level.
| Compound | Target | Assay | Species | pEC50 | EC50 (nM) |
| This compound | CaSR | Intracellular Ca2+ mobilization | Human | 7.3 | 50 |
| Mouse | 6.6 | - | |||
| Rat | 6.5 | - | |||
| Cinacalcet | CaSR | Intracellular Ca2+ mobilization | Human | - | 25-60 |
| Etelcalcetide | CaSR | Intracellular Ca2+ mobilization | Human | - | ~30 |
pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximum possible response. EC50 is the molar concentration of an agonist that produces 50% of the maximum possible response.
In Vivo Effects of Systemic CaSR Agonists in Animal Models
This table presents the observed in vivo effects of the systemically absorbed CaSR agonists, Cinacalcet and Etelcalcetide, in preclinical rodent models of secondary hyperparathyroidism (SHPT), a condition often associated with chronic kidney disease (CKD). These findings provide a benchmark for the anticipated systemic effects of CaSR activation.
| Compound | Animal Model | Dosing | Key In Vivo Effects |
| Cinacalcet | Rat model of CKD | Oral administration (e.g., 10-30 mg/kg) | - Significantly suppressed serum parathyroid hormone (PTH) levels.[1][2][3] - Reduced serum calcium levels.[1] - Attenuated bone loss and reduced bone marrow adipocytes.[2][3] - Prevented and reversed parathyroid gland hyperplasia.[4] |
| Etelcalcetide | Rat model of adenine-induced CKD and SHPT | Subcutaneous or intravenous administration | - Effectively decreased PTH levels.[5] - Lowered fibroblast growth factor-23 (FGF23) levels.[5] - Prevented vascular calcification.[5] - Reduced bone turnover and preserved cortical bone structure.[6] |
Experimental Protocols
In Vitro CaSR Activation Assay
Objective: To determine the potency of a test compound in activating the calcium-sensing receptor.
Methodology: Intracellular Calcium Mobilization Assay.[7][8][9]
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human CaSR are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, L-glutamine, penicillin, and streptomycin.[10][11] The cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Plating: Cells are seeded into 96-well or 384-well black-walled, clear-bottom microplates and allowed to adhere and form a confluent monolayer overnight.
-
Fluorescent Dye Loading: The cell culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2-AM, Fluo-4 AM, or Calbryte™ 520) in a buffer solution for a specified period (e.g., 60-120 minutes) at 37°C.[9][10] This dye will fluoresce upon binding to intracellular calcium.
-
Compound Addition: The dye-loading solution is removed, and the cells are washed with a physiological buffer. The test compound (e.g., this compound) is then added at various concentrations.
-
Signal Detection: Changes in intracellular calcium concentration are measured in real-time using a fluorescence plate reader (e.g., FLIPR® or FlexStation®). The fluorescence intensity is proportional to the intracellular calcium level.
-
Data Analysis: The increase in fluorescence is plotted against the compound concentration to generate a dose-response curve, from which the EC50 and pEC50 values are calculated.
In Vivo Assessment of CaSR Agonists in a Rodent Model of CKD
Objective: To evaluate the in vivo efficacy of a CaSR agonist in a preclinical model of secondary hyperparathyroidism.
Methodology: Uremic Rat Model.[1][2][12]
-
Animal Model Induction: Chronic kidney disease is surgically or chemically induced in rats (e.g., 5/6 nephrectomy or adenine-rich diet).[2][12] This leads to the development of secondary hyperparathyroidism, characterized by elevated serum PTH levels.
-
Compound Administration: The test compound is administered to the CKD rats. For a systemically acting compound like Cinacalcet, oral gavage is a common route.[2][12] For a non-absorbable compound like this compound, it would also be administered orally to target the gastrointestinal CaSR.
-
Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration.
-
Biomarker Analysis: Serum levels of PTH, calcium, and phosphate are measured using standard immunoassay and colorimetric methods.
-
Histological Analysis (Optional): At the end of the study, tissues such as the parathyroid glands and bones may be collected for histological examination to assess for changes in gland size and bone morphology.[3][4]
-
Data Analysis: Changes in biomarker levels from baseline are calculated and compared between the treatment and vehicle control groups to determine the pharmacological effect of the compound.
Mandatory Visualization
References
- 1. Relationship between parathyroid calcium-sensing receptor expression and potency of the calcimimetic, cinacalcet, in suppressing parathyroid hormone secretion in an in vivo murine model of primary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cinacalcet attenuated bone loss via inhibiting parathyroid hormone-induced endothelial-to-adipocyte transition in chronic kidney disease rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cinacalcet attenuated bone loss via inhibiting parathyroid hormone-induced endothelial-to-adipocyte transition in chronic kidney disease rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cinacalcet HCl prevents development of parathyroid gland hyperplasia and reverses established parathyroid gland hyperplasia in a rodent model of CKD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Etelcalcetide, A Novel Calcimimetic, Prevents Vascular Calcification in A Rat Model of Renal Insufficiency with Secondary Hyperparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Etelcalcetide: What we know eight years since its approval | Nefrología [revistanefrologia.com]
- 7. Monitoring Calcium-Sensing Receptor (CaSR)-Induced Intracellular Calcium Flux Using an Indo-1 Flow Cytometry Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification and characterization of a novel CASR mutation causing familial hypocalciuric hypercalcemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Positive Allosteric Modulation of the Calcium-sensing Receptor by Physiological Concentrations of Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel calcimimetic agent, evocalcet (MT-4580/KHK7580), suppresses the parathyroid cell function with little effect on the gastrointestinal tract or CYP isozymes in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Translational Potential of GSK3004774: A Preclinical Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
GSK3004774 is a potent, nonabsorbable, and gastrointestinally-restricted agonist of the Calcium-Sensing Receptor (CaSR), a G protein-coupled receptor involved in nutrient sensing in the gut.[1] Its unique pharmacological profile suggests a therapeutic potential for localized modulation of gastrointestinal function. This guide provides an objective assessment of the preclinical data available for this compound and compares its potential with existing therapeutic alternatives for motility disorders like chronic constipation.
Comparative Analysis of Preclinical Data
The primary preclinical data for this compound comes from a study by Sparks et al. (2017). The following tables summarize the key in vitro potency and pharmacokinetic properties of this compound, comparing it with a related compound where data is available.
Table 1: In Vitro Potency of this compound at the Calcium-Sensing Receptor (CaSR)
| Compound | Target | Assay | Species | pEC50 | EC50 (nM) |
| This compound | CaSR | Intracellular Calcium Mobilization | Human | 7.3 | 50 |
| This compound | CaSR | Intracellular Calcium Mobilization | Mouse | 6.6 | - |
| This compound | CaSR | Intracellular Calcium Mobilization | Rat | 6.5 | - |
Data extracted from Sparks SM, et al. Bioorg Med Chem Lett. 2017.[1]
Table 2: In Vitro and In Vivo Pharmacokinetic Properties of this compound
| Parameter | Species | Assay/Route | Result | Implication |
| Permeability | Canine (MDCK cells) | In vitro permeability assay | Low | Poor absorption from the gut |
| Systemic Exposure | Rat | In vivo DMPK study | Low portal drug concentrations | Gastrointestinally-restricted |
| Gut Stability | - | In vivo DMPK study | High luminal stability | Remains active in the gut lumen |
| Recovery | - | In vivo DMPK study | High fecal drug recovery | Minimal systemic absorption |
DMPK: Drug Metabolism and Pharmacokinetics. Data interpretation based on Sparks SM, et al. Bioorg Med Chem Lett. 2017.
Mechanism of Action: The Role of CaSR in Gut Function
This compound exerts its effects by activating the Calcium-Sensing Receptor (CaSR), which is expressed throughout the gastrointestinal tract, including on enteroendocrine cells and in the enteric nervous system.[2] The downstream effects of CaSR activation on gut motility are complex and appear to be context-dependent.
Activation of CaSR can modulate the release of gut hormones and neurotransmitters, potentially influencing gut motility, secretion, and sensation.[3] While the initial hypothesis for a CaSR agonist in constipation would be to stimulate motility, some preclinical studies have shown that CaSR activation can inhibit small intestinal motility in mice.[4] This suggests that the therapeutic application of a GI-restricted CaSR agonist like this compound may be more nuanced than simple pro-motility. For instance, it could be explored for conditions characterized by visceral hypersensitivity or disordered secretion.
Experimental Protocols
In Vitro CaSR Potency Assay (Intracellular Calcium Mobilization):
-
Cell Line: HEK293 cells stably expressing human, mouse, or rat CaSR.
-
Assay Principle: Measurement of changes in intracellular calcium concentration upon compound stimulation using a fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Procedure:
-
Cells are seeded in 96-well plates and grown to confluence.
-
The cells are loaded with the calcium indicator dye.
-
A baseline fluorescence reading is taken.
-
This compound is added at varying concentrations.
-
Fluorescence is measured over time using a plate reader (e.g., FLIPR).
-
The increase in fluorescence intensity corresponds to the level of CaSR activation.
-
-
Data Analysis: EC50 values are calculated from the concentration-response curves.
In Vitro Permeability Assay (MDCK Cell Monolayer):
-
Cell Line: Madin-Darby Canine Kidney (MDCK) cells.
-
Assay Principle: Assessment of the rate of passage of a compound across a confluent monolayer of MDCK cells, which serves as a model for the intestinal epithelial barrier.
-
Procedure:
-
MDCK cells are grown on permeable filter supports until a tight monolayer is formed.
-
This compound is added to the apical (top) side of the monolayer.
-
Samples are taken from the basolateral (bottom) side at various time points.
-
The concentration of this compound in the basolateral samples is quantified by LC-MS/MS.
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated.
Comparison with Alternative Treatments for Chronic Constipation
Currently, there are no publicly available clinical trial data for this compound. Therefore, a direct comparison of its clinical efficacy and safety with approved treatments is not possible. However, based on its proposed mechanism, a comparison of its potential attributes can be made.
Table 3: Comparison of this compound with Classes of Approved Drugs for Chronic Constipation
| Drug Class | Mechanism of Action | Examples | Potential Advantages of this compound (Hypothetical) | Potential Disadvantages of this compound (Hypothetical) |
| Bulk-forming laxatives | Increase stool mass and soften stool | Psyllium, Methylcellulose | More targeted pharmacological effect | May have a less pronounced effect on stool bulk |
| Osmotic laxatives | Draw water into the colon | Polyethylene glycol, Lactulose | Potentially a more physiological mechanism of action | Efficacy dependent on CaSR expression and function |
| Stimulant laxatives | Increase intestinal motility by stimulating nerve endings | Bisacodyl, Senna | Potentially a better side effect profile (less cramping) | Uncertain pro-motility effect |
| Guanylate cyclase-C agonists | Increase intestinal fluid secretion and transit | Linaclotide, Plecanatide | Novel mechanism of action | Unproven clinical efficacy and safety |
| 5-HT4 receptor agonists | Enhance colonic motility | Prucalopride | May have a different spectrum of on-target effects | Potential for cardiovascular side effects (though newer agents are safer) |
Conclusion and Future Directions
This compound is a preclinical candidate with a well-defined in vitro profile as a potent, nonabsorbable CaSR agonist. Its gastrointestinally-restricted nature makes it an interesting molecule for targeting gut-specific disorders. However, the translational potential of this compound is currently difficult to assess due to the lack of publicly available clinical data.
The complex and sometimes contradictory findings regarding the role of CaSR in gut motility highlight the need for further research to elucidate its precise physiological functions. Future studies should aim to:
-
Investigate the effect of this compound on colonic motility and secretion in relevant animal models of constipation.
-
Explore the potential of this compound in other gastrointestinal disorders, such as irritable bowel syndrome with constipation (IBS-C) or visceral hypersensitivity.
-
If preclinical data are promising, progress to Phase 1 clinical trials to assess the safety, tolerability, and pharmacokinetic profile of this compound in humans.
Without clinical data, the translational potential of this compound remains speculative. However, its unique mechanism of action warrants further investigation as a potential novel therapeutic for gastrointestinal disorders.
References
- 1. Identification of potent, nonabsorbable agonists of the calcium-sensing receptor for GI-specific administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wjgnet.com [wjgnet.com]
- 3. The Extracellular Calcium-Sensing Receptor in the Intestine: Evidence for Regulation of Colonic Absorption, Secretion, Motility, and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcium-sensing receptor (CaSR) agonist R568 inhibits small intestinal motility of mice through neural and non-neural mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of GSK3004774's Published Results: A Comparative Guide
Disclaimer: This guide provides a comparative overview of the publicly available data for GSK3004774, a calcium-sensing receptor (CaSR) agonist. As of this review, a comprehensive independent verification of the initial published results from primary scientific literature is not publicly available. The full detailed experimental protocols from the primary publication were not accessible, and therefore, generalized protocols are described. This guide is intended for informational purposes for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a potent, nonabsorbable, and gastrointestinally-restricted agonist of the calcium-sensing receptor (CaSR).[1] The CaSR is a G-protein coupled receptor that plays a crucial role in calcium homeostasis. By targeting the CaSR in the gastrointestinal tract, this compound is being investigated for its potential therapeutic effects, particularly in the context of chronic kidney disease (CKD) and associated mineral imbalances.
Published Potency of this compound
The primary reported activity of this compound is its agonistic effect on the CaSR. The following table summarizes the publicly available potency data.
| Parameter | Species | Value | Reference |
| pEC50 | Human | 7.3 | [1] |
| pEC50 | Mouse | 6.6 | [1] |
| pEC50 | Rat | 6.5 | [1] |
| EC50 | Human | 50 nM | [1] |
Calcium-Sensing Receptor (CaSR) Signaling Pathway
This compound, as a CaSR agonist, activates downstream signaling pathways upon binding to the receptor. The CaSR primarily couples to Gq/11 and Gi/o G-proteins. Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
Figure 1: Simplified CaSR signaling pathway activated by this compound.
Experimental Protocols
While the specific, detailed protocols for this compound are not publicly available, a common method for determining the potency of CaSR agonists is through a calcium mobilization assay.
General Protocol for Calcium Mobilization Assay
-
Cell Culture: HEK293 cells stably expressing the human calcium-sensing receptor are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution.
-
Compound Preparation: A serial dilution of the test compound (e.g., this compound) is prepared.
-
Assay: The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). The baseline fluorescence is measured before the automated addition of the test compound.
-
Data Acquisition: The change in fluorescence, indicating an increase in intracellular calcium, is monitored over time.
-
Data Analysis: The peak fluorescence response is plotted against the compound concentration to generate a dose-response curve, from which the EC50 value is calculated.
Figure 2: General experimental workflow for a calcium mobilization assay.
Comparison with Alternative CaSR Agonists
Several other CaSR agonists, known as calcimimetics, have been developed. The table below provides a comparison of this compound with some of these alternatives. It is important to note that a direct comparison of potency values across different studies can be challenging due to variations in experimental conditions.
| Compound | Status | Mechanism of Action | Key Characteristics |
| This compound | Preclinical/Investigational | Potent, nonabsorbable CaSR agonist | Gastrointestinally-restricted, designed for low systemic absorption. |
| Cinacalcet (Sensipar®) | Approved | Allosteric activator of the CaSR | Systemically absorbed, used to treat secondary hyperparathyroidism in CKD. |
| Etelcalcetide (Parsabiv®) | Approved | Peptidic CaSR agonist | Administered intravenously, used for secondary hyperparathyroidism in hemodialysis patients. |
| Evocalcet | Approved (in some regions) | Orally active CaSR agonist | A newer generation calcimimetic with potentially fewer gastrointestinal side effects than cinacalcet. |
The Need for Independent Verification
Independent verification is a cornerstone of the scientific process, ensuring the reproducibility and reliability of experimental findings. For investigational drugs like this compound, independent replication of key results by academic or other industry researchers would provide greater confidence in its pharmacological profile. Currently, the publicly available data on this compound appears to originate primarily from the developing company. As the compound progresses through development, it is anticipated that more data from diverse sources will become available.
Conclusion
This compound is a promising, potent, and nonabsorbable CaSR agonist with a distinct gastrointestinally-restricted profile. While initial potency data is available, a comprehensive understanding of its pharmacology awaits the publication of detailed studies and independent verification by the broader scientific community. Researchers interested in this compound should consult the primary literature as it becomes available and consider the broader context of CaSR agonists in clinical use.
References
Safety Operating Guide
Navigating the Safe Disposal of GSK3004-774: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like GSK3004774 are paramount for ensuring laboratory safety and environmental protection. this compound is a potent, nonabsorbable agonist of the Calcium-Sensing Receptor (CaSR) and requires strict adherence to hazardous waste disposal protocols.[1][2] This guide provides essential, step-by-step procedures for the safe disposal of this compound, alongside critical safety information and experimental context to support laboratory operations.
Immediate Safety and Handling Protocols
Before beginning any procedure, it is crucial to be familiar with the general safety precautions for handling chemical waste. Personnel should be trained in hazardous waste management.[3][4]
Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
Container Management:
-
Use only designated, leak-proof, and clearly labeled hazardous waste containers.[3][5]
-
Keep waste containers securely closed except when adding waste.[5]
-
Ensure containers are made of a material compatible with the chemical waste.[3]
Storage:
-
Store hazardous waste in a designated, well-ventilated satellite accumulation area.[6]
-
Segregate incompatible waste streams to prevent reactions.[6] For this compound, this means keeping it separate from strong oxidizing agents, acids, and bases unless specific neutralization procedures are part of a documented protocol.
Step-by-Step Disposal Procedure for this compound
Given that this compound is a chemical compound used in research, its disposal falls under the regulations for laboratory chemical waste. The following steps provide a direct answer to operational questions regarding its disposal.
-
Initial Containment:
-
Following experimental use, collect all waste containing this compound, including unused solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, in a designated hazardous waste container.[3][5]
-
For solid waste, such as contaminated gloves or paper towels, use a separate, clearly labeled solid hazardous waste container.
-
-
Labeling:
-
Rinsing and Decontamination:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., water or another solvent in which this compound is soluble).[3][4]
-
The first rinseate must be collected and disposed of as hazardous waste.[3][5] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates as hazardous waste.
-
After thorough rinsing and air-drying, deface or remove the original label from the empty container before disposing of it as regular solid waste or recycling, in accordance with institutional policies.[4][5]
-
-
Final Disposal:
-
Do not dispose of this compound down the drain or in regular trash.[5]
-
Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5]
-
Follow all institutional and local regulations for the final disposal of chemical waste, which will likely involve incineration or other specialized treatment methods to prevent environmental contamination.
-
Quantitative Data Summary
For researchers working with this compound, understanding its potency and solubility is critical for experimental design and subsequent disposal considerations.
| Property | Value | Species | Reference |
| pEC50 | 7.3 | Human CaSR | [2] |
| 6.6 | Mouse CaSR | [2] | |
| 6.5 | Rat CaSR | [2] | |
| EC50 | 50 nM | Human CaSR | [2] |
| Solubility | ≥ 2.5 mg/mL (4.73 mM) | In various solvents | [2] |
Experimental Context: Mechanism of Action and Signaling Pathway
This compound is a nonabsorbable agonist of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor (GPCR) that plays a crucial role in maintaining calcium homeostasis.[1][7][8] Its primary action is confined to the gastrointestinal tract.[1]
The activation of CaSR by an agonist like this compound initiates a complex intracellular signaling cascade. The receptor can couple to multiple G-proteins, primarily Gq/11 and Gi/o.[9][10]
-
Gq/11 Pathway: Activation of this pathway stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC) and the mitogen-activated protein kinase (MAPK) signaling pathway.[9]
-
Gi/o Pathway: This pathway leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. It can also activate the MAPK pathway.[9]
This signaling ultimately modulates cellular functions such as hormone secretion and ion channel activity to regulate systemic calcium levels.[7][11]
The following diagram illustrates the primary signaling cascades initiated by the activation of the Calcium-Sensing Receptor.
References
- 1. This compound |CAS:2138814-32-9 Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. vumc.org [vumc.org]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. The role of calcium-sensing receptor signaling in regulating transepithelial calcium transport - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Calcium-sensing receptor - Wikipedia [en.wikipedia.org]
- 9. jme.bioscientifica.com [jme.bioscientifica.com]
- 10. Calcium-sensing receptor signaling — How human disease informs biology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Signaling through the extracellular calcium-sensing receptor (CaSR) - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling GSK3004774
For researchers, scientists, and drug development professionals, ensuring safety and operational clarity in the handling of potent research compounds like GSK3004774 is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), step-by-step operational procedures, and compliant disposal plans for this compound, a potent, non-absorbable agonist of the Calcium-Sensing Receptor (CaSR).[1][2] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidance is based on best practices for handling potent, non-radiolabeled research compounds.[3]
Personal Protective Equipment (PPE)
A thorough risk assessment considering the quantity, physical form (solid or solution), and procedure is critical for selecting the appropriate PPE.[3] The following table summarizes the recommended PPE for laboratory activities involving this compound.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (as a powder) | - Full-face powered air-purifying respirator (PAPR) or a supplied-air respirator.[3][4] - Disposable, solid-front lab coat with tight-fitting cuffs.[3] - Double-gloving (e.g., nitrile).[3][5] - Disposable sleeves.[3] - Safety glasses or goggles (if not using a full-face respirator).[3] | High risk of aerosolization and inhalation of a potent powder requires maximal respiratory and skin protection.[3] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure.[3] - Lab coat.[3] - Safety glasses with side shields or chemical splash goggles.[3] - Chemical-resistant gloves (e.g., nitrile).[3][6] | Reduced risk of aerosolization compared to handling powders, but protection against splashes and spills is necessary.[3] |
| In Vitro / In Vivo Dosing | - Lab coat.[3] - Safety glasses.[3] - Appropriate gloves for the solvent and compound.[3] | Focus on preventing skin and eye contact during experimental procedures.[3] |
| General Laboratory Operations | - Lab coat.[3] - Safety glasses.[3] - Gloves.[3] | Standard laboratory practice to protect against incidental contact.[3] |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for the safe handling of this compound.
1. Compound Receipt and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Log the compound into your chemical inventory.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. Keep the container tightly closed.
2. Experimental Preparation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood or a glove box.[5]
-
Ensure all necessary PPE and spill cleanup materials are readily available before starting any work.[5]
-
Inform colleagues in the vicinity about the handling of a potent compound.[5]
3. Weighing and Solution Preparation:
-
Solid Form: Conduct all manipulations of solid this compound that may generate dust within a ventilated enclosure, such as a powder-containment hood or a glove box.[5] Use the smallest amount of the substance necessary for the experiment.[5] Employ wet-handling techniques (e.g., dampening the powder with a suitable solvent) to minimize dust generation.[5]
-
Solution Form: Prepare solutions in a certified chemical fume hood.[5] Add the compound to the solvent slowly to prevent splashing.[5]
4. Experimental Procedures:
-
Conduct all experiments involving this compound in a well-ventilated area, such as a chemical fume hood.
-
Avoid direct contact with the skin, eyes, and clothing.
-
After handling, wash hands thoroughly with soap and water.
5. Decontamination:
-
Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent or cleaning agent.[5]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.[7]
1. Waste Segregation:
-
Unused Product: Unwanted or expired this compound should be disposed of as hazardous chemical waste.[7] Do not discard it down the drain or in the regular trash.[7]
-
Contaminated Materials: All materials that have come into contact with this compound, such as gloves, pipette tips, vials, and bench paper, must be treated as contaminated hazardous waste.[7]
-
Solutions: All solutions containing this compound must be collected in a designated, sealed, and properly labeled hazardous waste container.[7]
2. Waste Collection and Labeling:
-
Collect liquid waste in a chemically resistant container with a secure screw-on cap.[7]
-
Collect solid waste, such as contaminated lab supplies, in a designated, puncture-resistant container or a clearly labeled bag for chemical waste.[7]
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".[7]
3. Storage and Disposal:
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[7]
-
Follow your institution's and local regulations for the disposal of hazardous chemical waste.[7]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the chemical waste.[7]
This compound Mechanism of Action: CaSR Signaling Pathway
This compound is a potent agonist of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor.[1][2] Upon activation by an agonist like this compound, the CaSR initiates a cascade of intracellular signaling events. The diagram below illustrates the primary signaling pathway activated by the CaSR.
Caption: CaSR signaling cascade initiated by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound |CAS:2138814-32-9 Probechem Biochemicals [probechem.com]
- 3. benchchem.com [benchchem.com]
- 4. aiha.org [aiha.org]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
